1-Hexanol-d13
Description
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Properties
Molecular Formula |
C14H9Br3N2O2 |
|---|---|
Molecular Weight |
476.94 g/mol |
IUPAC Name |
4-bromo-N-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Br3N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21) |
InChI Key |
QERLWOMVFDBAFP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hexanol-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexanol-d13 is the deuterated form of 1-hexanol (B41254), a six-carbon straight-chain primary alcohol. In this compound, all thirteen hydrogen atoms on the hexyl chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific applications, particularly in analytical and metabolic studies where it can be used as a tracer or an internal standard. Its chemical and physical properties are very similar to that of 1-hexanol, but its increased mass allows for its distinction in mass spectrometry-based analyses. This guide provides a comprehensive overview of the technical details of this compound, including its properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
| Property | This compound | 1-Hexanol |
| Chemical Formula | C₆D₁₃HO | C₆H₁₄O |
| Linear Formula | CD₃(CD₂)₅OH | CH₃(CH₂)₅OH |
| Molecular Weight | 115.25 g/mol | 102.17 g/mol |
| CAS Number | 204244-84-8 | 111-27-3 |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 156.5 °C (lit.) | 157 °C |
| Melting Point | -52 °C (lit.) | -45 °C |
| Density | 0.918 g/mL at 25 °C | 0.82 g/cm³ at 20 °C |
| Refractive Index (n20/D) | 1.414 (lit.) | 1.4178 at 20 °C |
| Isotopic Purity | ≥98 atom % D | N/A |
| Assay | ≥99% (CP) | N/A |
| Solubility | Miscible with ethanol, ether | Slightly soluble in water; miscible with ethanol, ether |
Synthesis
The synthesis of this compound involves the introduction of deuterium into the 1-hexanol molecule. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a general approach for the deuteration of alcohols can be described. One common method involves the use of a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).
A general laboratory-scale synthesis could involve the following conceptual steps:
A more specific method for the α- and β-deuteration of primary alcohols involves the use of a manganese or iron pincer complex as a catalyst with D₂O as the deuterium source. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The mass spectrum will show a characteristic shift in the molecular ion peak compared to 1-hexanol, while NMR spectra will lack signals corresponding to the deuterated positions.
Mass Spectrometry: The electron ionization mass spectrum of 1-hexanol shows characteristic fragmentation. For this compound, the molecular ion peak would be expected at m/z 115, a shift of +13 mass units from the m/z 102 of 1-hexanol. The fragmentation pattern would also be shifted, reflecting the presence of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound would be significantly simplified compared to that of 1-hexanol. The signals corresponding to the hexyl chain protons would be absent. A broad singlet corresponding to the hydroxyl proton (-OH) would be visible, although this can exchange with deuterium if a protic solvent containing deuterium is used.
-
¹³C NMR: The ¹³C NMR spectrum of this compound would show signals for the six carbon atoms of the hexyl chain. The signals would be split into multiplets due to coupling with the attached deuterium atoms (C-D coupling), and the chemical shifts may be slightly different from those of 1-hexanol due to the isotopic effect.
Applications in Research and Development
The primary utility of this compound stems from its isotopic labeling, making it an excellent internal standard and tracer in various analytical and metabolic studies.[1]
Internal Standard in Quantitative Analysis
In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. This compound is an ideal internal standard for the analysis of 1-hexanol and other similar volatile organic compounds for several reasons:
-
Chemical Similarity: It has nearly identical chemical and physical properties to the analyte (1-hexanol), ensuring similar behavior during sample preparation, extraction, and chromatographic separation.
-
Mass Distinction: It is easily distinguished from the non-deuterated analyte by mass spectrometry due to its higher mass.
-
Co-elution: It typically co-elutes with the analyte, which simplifies data analysis and improves the accuracy of quantification by correcting for variations in injection volume and sample matrix effects.
Metabolic Tracer
Deuterium-labeled compounds are used as tracers in metabolic studies to follow the fate of a molecule in a biological system.[1] When this compound is introduced into a biological system, its metabolic products will retain the deuterium label. This allows researchers to track the metabolic pathways of 1-hexanol and identify its metabolites using mass spectrometry.
The primary metabolic pathway for 1-hexanol in mammals occurs in the liver and involves oxidation to hexanoic acid, which then enters the β-oxidation pathway.
Experimental Protocols
Protocol for Use as an Internal Standard in GC-MS Analysis of Volatile Compounds
This protocol is a general guideline and should be optimized for the specific application and instrumentation.
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or hexane).
-
Internal Standard Working Solution (10 mg/L): Dilute the stock solution 1:100 with the same solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte (e.g., 1-hexanol) and a constant concentration of the internal standard (from the working solution).
2. Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the internal standard working solution.
-
Perform any necessary extraction or derivatization steps.
3. GC-MS Conditions (Example):
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
Quantification Ions:
-
1-Hexanol: e.g., m/z 56, 84
-
This compound: e.g., m/z (shifted fragments)
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
Conclusion
This compound is a highly valuable, isotopically labeled compound that serves as a critical tool for researchers in analytical chemistry, drug development, and metabolic research. Its primary application as an internal standard provides a robust method for accurate quantification of volatile organic compounds. Furthermore, its use as a metabolic tracer enables the elucidation of complex biological pathways. This guide provides the foundational technical information required for the effective application of this compound in a research setting.
References
An In-depth Technical Guide to 1-Hexanol-d13: Properties, Analysis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Hexanol-d13, a deuterated form of 1-hexanol (B41254). It details its core chemical and physical properties, provides in-depth experimental protocols for its analysis, and explores the biological pathways associated with its non-deuterated counterpart. This document is intended to serve as a critical resource for professionals utilizing stable isotope-labeled compounds in research, particularly in metabolomics, drug metabolism, and pharmacokinetic studies.
Core Chemical and Physical Properties
This compound (Hexyl-d13 alcohol) is a saturated fatty alcohol where 13 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for mass spectrometry-based quantification of 1-hexanol and related compounds, as it is chemically identical to the natural compound but has a distinct, higher mass.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below. The data for the non-deuterated 1-hexanol is provided for comparison.
| Property | This compound | 1-Hexanol (for comparison) |
| CAS Number | 204244-84-8 | 111-27-3[1] |
| Molecular Formula | CD₃(CD₂)₄CD₂OH | C₆H₁₄O[1] |
| Molecular Weight | 115.25 g/mol | 102.177 g/mol [1][2] |
| Density | 0.918 g/mL at 25 °C | 0.82 g/cm³ at 20 °C[1][2] |
| Boiling Point | 156.5 °C (lit.) | 157 °C[1][2] |
| Melting Point | -52 °C (lit.) | -45 °C[1][2] |
| Flash Point | 59.00 °C (closed cup) | 149 °F (approx. 65 °C) |
| Refractive Index | n20/D 1.414 (lit.) | n20/D 1.4178[2] |
| Solubility in Water | Slightly soluble | 5.9 g/L at 20 °C[1][2] |
| Isotopic Purity | ≥98 atom % D | N/A |
| Chemical Purity (Assay) | ≥99% (CP) | N/A |
Note: The physical properties of deuterated and non-deuterated compounds are generally very similar.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[3].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a standard method for the analysis of 1-hexanol, for which this compound would serve as an internal standard.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethanol) to a known concentration.
-
Spike the sample with a known concentration of this compound.
2. GC-MS Instrumentation and Conditions:
-
Column: A polar capillary column, such as a DB-WAX or other polyethylene (B3416737) glycol (PEG) phase column, is recommended for alcohol analysis[4]. An Agilent CP-Sil 5 CB column (50 m x 0.53 mm, 5.0 µm film thickness) is also suitable[5].
-
Injector Temperature: 250 °C[6].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium)[6][7].
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes[6].
-
3. Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV[6].
-
Ion Source Temperature: 230 °C[6].
-
Transfer Line Temperature: 280 °C[6].
-
Scan Range: m/z 35-350[6].
4. Data Analysis:
-
Identify the peaks for 1-hexanol and this compound based on their retention times and mass spectra.
-
Quantify the amount of 1-hexanol in the sample by comparing the peak area of the analyte to the peak area of the this compound internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) as an Internal Standard
For less volatile analytes or when derivatization is not desired, LC-MS can be employed. As a stable isotope-labeled internal standard, this compound co-elutes with 1-hexanol and experiences similar matrix effects, leading to more accurate quantification[8][9][10].
1. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction of the analyte from the biological matrix.
-
Add a known amount of this compound to the sample prior to extraction to account for analyte loss during sample preparation.
-
Reconstitute the dried extract in the mobile phase.
2. LC-MS Instrumentation and Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of moderately polar organic molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source, operated in either positive or negative ion mode, coupled to a triple quadrupole or high-resolution mass spectrometer.
3. Data Analysis:
-
Monitor the specific mass-to-charge ratios (m/z) for both 1-hexanol and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area and determine the concentration of the analyte from a calibration curve prepared in the same matrix.
Biological Pathways and Experimental Workflows
While this compound itself is a tool for analysis, the biological relevance lies in the pathways of its non-deuterated analog, 1-hexanol.
Metabolic Degradation of 1-Hexanol
In biological systems, 1-hexanol is metabolized through a sequential oxidation pathway, primarily in the liver. This process converts it into hexanoic acid, which can then enter the fatty acid beta-oxidation pathway[11].
Metabolic degradation pathway of 1-Hexanol.
Engineered Biosynthesis of 1-Hexanol
Advancements in metabolic engineering have enabled the production of 1-hexanol from renewable feedstocks like glucose using engineered microorganisms such as E. coli. This involves the extension of the coenzyme A (CoA)-dependent 1-butanol (B46404) synthesis pathway[12][13].
References
- 1. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chromforum.org [chromforum.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 1-Hexanol-d13 (CAS: 204244-84-8): Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Hexanol-d13 (CAS number 204244-84-8), a deuterated form of 1-Hexanol (B41254). This document details its physicochemical properties, outlines a representative synthesis method, and provides comprehensive experimental protocols for its primary applications as a stable isotope-labeled internal standard and its use in metabolic stability assays.
Physicochemical Properties of this compound
This compound is a stable, non-radioactive isotopologue of 1-hexanol where 13 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 204244-84-8 | --INVALID-LINK-- |
| Molecular Formula | CD₃(CD₂)₄CD₂OH | --INVALID-LINK-- |
| Molecular Weight | 115.25 g/mol | --INVALID-LINK-- |
| Appearance | Colorless Liquid | --INVALID-LINK-- |
| Density | 0.918 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 156.5 °C | --INVALID-LINK-- |
| Melting Point | -52 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.414 | --INVALID-LINK-- |
| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |
| Chemical Purity | ≥99% | --INVALID-LINK-- |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of a commercially available, fully deuterated carboxylic acid precursor, Hexanoic-d11 acid (CAS 95348-44-0). The following protocol is a representative method adapted from standard organic synthesis procedures for the reduction of carboxylic acids to primary alcohols.
Experimental Protocol: Reduction of Hexanoic-d11 acid to this compound
Materials:
-
Hexanoic-d11 acid (CD₃(CD₂)₄COOH)
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), a solution of Hexanoic-d11 acid in anhydrous THF is slowly added to a stirred suspension of lithium aluminum deuteride in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is cooled to 0 °C and cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off and washed with anhydrous diethyl ether.
-
The combined organic filtrates are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation to yield the final product.
Applications in Drug Development and Research
This compound serves as a valuable tool in drug discovery and development, primarily as an internal standard for quantitative bioanalysis and in studies of metabolic stability.
Use as an Internal Standard in Quantitative Analysis (GC-MS and LC-MS)
Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification.[1] this compound is chemically identical to its non-deuterated analog, and thus exhibits similar chromatographic behavior and ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (diluted from stock to a concentration appropriate for the assay)
-
Sample matrix (e.g., plasma, urine, cell lysate)
-
Extraction solvent (e.g., acetonitrile (B52724), ethyl acetate)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: A known amount of the this compound working internal standard solution is spiked into each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Extraction: The analyte(s) and the internal standard are extracted from the matrix using a suitable technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: The extracted sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor for specific ions of the analyte and this compound.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve.
Application in In Vitro Metabolic Stability Assays
Deuteration of a drug candidate can alter its metabolic profile, often leading to increased metabolic stability due to the kinetic isotope effect. This compound can be used as a tool to study the metabolism of 1-hexanol and other similar small molecules. The following protocol describes a typical in vitro metabolic stability assay using liver microsomes.
Materials:
-
Test compound (e.g., 1-Hexanol)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system
-
This compound in a quenching solution (e.g., ice-cold acetonitrile)
-
Incubator/shaker set to 37 °C
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, the test compound is pre-incubated with liver microsomes in phosphate buffer at 37 °C for a short period to allow for temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding it to the quenching solution containing a known concentration of this compound. The cold acetonitrile precipitates the microsomal proteins, and the this compound serves as the internal standard for subsequent analysis.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The remaining concentration of the test compound at each time point is quantified by LC-MS/MS, using the peak area ratio of the analyte to the this compound internal standard.
-
Data Analysis: The percentage of the test compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Biological Activity
While the primary use of this compound is as an analytical standard, its non-deuterated counterpart, 1-Hexanol, is known to have biological effects. Notably, 1-Hexanol can uncouple mitochondrial respiration through a non-protonophoric mechanism.[1] This property is important to consider if this compound is used in biological systems at high concentrations, although for its typical use as an internal standard, the concentrations are generally too low to elicit significant biological effects.
Conclusion
This compound is a critical tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable accurate and precise quantification of its non-deuterated analog in complex biological matrices. The experimental protocols provided in this guide offer a framework for the synthesis and application of this compound in key drug development assays.
References
An In-depth Technical Guide to Deuterated 1-Hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of deuterated 1-hexanol (B41254), focusing on its chemical structure, physicochemical properties, and applications in research and drug development. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the 1-hexanol molecule offers unique advantages in various analytical and metabolic studies.
Chemical Structure and Isotopologues
1-Hexanol is a primary alcohol with a six-carbon linear chain.[1][2] Its chemical formula is C₆H₁₄O.[1][3] Deuterated 1-hexanol refers to isotopologues of 1-hexanol where one or more hydrogen atoms have been replaced by deuterium atoms. The level and position of deuteration can vary, leading to different deuterated species with specific applications.
A common commercially available isotopologue is 1-Hexanol-d13 , where all thirteen hydrogen atoms on the hexyl chain are replaced by deuterium.[4][5] The hydroxyl proton typically remains, resulting in the molecular formula C₆D₁₃HO.[5] Another example found in research is 1-hexanol-d2 (B12380680) , where deuterium atoms are specifically located at the alpha-position (the carbon atom bonded to the hydroxyl group).[6]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data
The physical and chemical properties of deuterated 1-hexanol are similar to its non-deuterated counterpart, with slight differences arising from the increased mass of deuterium. This table summarizes key quantitative data.
| Property | 1-Hexanol (Non-deuterated) | This compound |
| Molecular Formula | C₆H₁₄O[1][3] | C₆D₁₃HO[5] |
| Molecular Weight | 102.17 g/mol [7] | 115.25 g/mol [5] |
| Appearance | Colorless liquid[1][2] | - |
| Boiling Point | 157 °C[2] | - |
| Melting Point | -45 °C[2] | - |
| Density | 0.82 g/cm³ (at 20 °C)[2] | - |
| Solubility in water | 5.9 g/L (at 20 °C)[2] | - |
Data for deuterated 1-hexanol is often limited in publicly available safety data sheets and supplier information. The properties of the non-deuterated form are provided for comparison.
Applications in Research and Drug Development
Deuterated compounds are valuable tools in pharmaceutical research, primarily for their use in metabolic studies and as internal standards for analytical quantification.[4][8] The replacement of hydrogen with deuterium can alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage.[8]
Deuterated 1-hexanol can be employed in various experimental workflows, such as in vitro metabolic stability assays.
Caption: Workflow for an in vitro metabolic stability assay using deuterated 1-hexanol.
Experimental Protocols
Synthesis of Deuterated 1-Hexanol
While specific, detailed industrial synthesis protocols for deuterated 1-hexanol are proprietary, a general laboratory-scale approach can be inferred from standard organic chemistry techniques for isotopic labeling. One common method involves the reduction of a corresponding deuterated carboxylic acid or ester.
Example Protocol: Synthesis of this compound from Hexanoic acid-d11
-
Materials: Hexanoic acid-d11, Lithium aluminum deuteride (B1239839) (LAD), Anhydrous diethyl ether, Deuterium oxide (D₂O), Hydrochloric acid (HCl, deuterated if terminal -OD is desired).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of hexanoic acid-d11 in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath.
-
A solution of lithium aluminum deuteride in anhydrous diethyl ether is added dropwise to the stirred hexanoic acid solution. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is quenched by the slow, careful addition of D₂O to decompose the excess LAD.
-
A dilute solution of hydrochloric acid is added to dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude this compound can be purified by distillation.
-
Deuterium NMR Spectroscopy of 1-Hexanol in Lipid Bilayers
Deuterium Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the behavior of deuterated molecules within different environments. A study by Pope and Dubro (1986) investigated the partitioning of 1-hexanol-d2 into lipid membranes.[6]
-
Sample Preparation:
-
A known amount of lipid (e.g., asolectin or phosphatidylcholine) is dissolved in an organic solvent like chloroform (B151607) or methanol.
-
A specific molar ratio of 1-hexanol-d2 is added to the lipid solution.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
-
The film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution, and the mixture is vortexed to form a milky suspension of multilamellar vesicles.
-
-
NMR Spectroscopy:
-
The lipid dispersion containing deuterated 1-hexanol is transferred to an NMR tube.
-
Deuterium (²H) NMR spectra are acquired on a high-field NMR spectrometer equipped with a broadband probe.
-
Spectra are recorded over time to observe the partitioning and equilibration of the deuterated 1-hexanol within the lipid bilayer.[6]
-
The lineshape and quadrupolar splitting of the deuterium NMR signal provide information about the location, orientation, and dynamics of the deuterated hexanol molecules within the membrane.[6]
-
References
- 1. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 2. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 3. 1-Hexanol [webbook.nist.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Partitioning behaviour of 1-hexanol into lipid membranes as studied by deuterium NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Hexanol-d13
This guide provides core technical specifications for 1-Hexanol-d13, a deuterated form of 1-Hexanol. The inclusion of deuterium (B1214612) isotopes makes it a valuable tool in various research applications, particularly in mass spectrometry-based studies as a tracer or internal standard.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below, alongside the corresponding data for its non-deuterated counterpart, 1-Hexanol, for comparative analysis.
| Property | This compound | 1-Hexanol (for comparison) |
| Molecular Weight | 115.25 g/mol [1] | 102.18 g/mol [2] |
| Molecular Formula | C₆D₁₃HO[1] | C₆H₁₄O[2][3][4][5][6] |
| Linear Formula | CD₃(CD₂)₄CD₂OH | CH₃(CH₂)₅OH[2][3] |
| CAS Number | 204244-84-8[1] | 111-27-3[3] |
| Alternate Names | Hexyl-d13 alcohol[1] | n-Hexyl alcohol, Hexan-1-ol[3][5] |
Logical Relationship Diagram
The following diagram illustrates the conceptual relationship between the standard compound and its deuterated isotopologue.
Caption: Relationship between 1-Hexanol and its deuterated form.
References
- 1. scbt.com [scbt.com]
- 2. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 3. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for 1-Hexanol (HMDB0012971) [hmdb.ca]
- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Hexanol [webbook.nist.gov]
Technical Guide to the Safety of 1-Hexanol-d13
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 1-Hexanol-d13. Due to the limited availability of a complete Safety Data Sheet (SDS) for the deuterated compound, this guide leverages data from the well-characterized non-deuterated analogue, 1-Hexanol. The safety profiles are expected to be very similar. Information specific to this compound is explicitly noted.
Section 1: Product Identification and Properties
This section details the fundamental chemical and physical properties of this compound and its non-deuterated counterpart.
| Property | This compound | 1-Hexanol |
| CAS Number | 204244-84-8 | 111-27-3[1][2] |
| Molecular Formula | C₆D₁₃HO[3] | C₆H₁₄O[1] |
| Molecular Weight | 115.25 g/mol [3] | 102.17 g/mol |
| Appearance | Colorless liquid[1] | Clear, colorless liquid with a characteristic sweet odor[1][2] |
| Boiling Point | No data available | 155.8 °C[2] |
| Melting Point | No data available | -46.7 °C[2] |
| Flash Point | 59.00 °C (closed cup) | 60 °C (closed cup)[2] |
| Density | No data available | 0.814 g/cm³ at 20 °C[2] |
| Solubility | No data available | Slightly soluble in water. Miscible with alcohol and ether.[1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Acute toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[2] |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
-
GHS02: Flame (Flammable)
-
GHS07: Exclamation Mark (Harmful, Irritant)
Section 3: Toxicological Data
The toxicological profile is based on data for 1-Hexanol.
| Toxicity Metric | Value | Species | Route |
| LD50 | 720 mg/kg | Rat | Oral[2] |
| LD50 | 1,500 mg/kg | Rabbit | Dermal[2] |
Key Toxicological Effects:
-
Eye Irritation: Causes serious eye irritation.[2]
-
Skin Irritation: May cause mild skin irritation upon prolonged or repeated contact.[1]
-
Inhalation: Inhalation of high concentrations of vapor may cause drowsiness, dizziness, and respiratory tract irritation.[1]
-
Ingestion: Harmful if swallowed.[1] May cause nausea, vomiting, and headache. Aspiration into the lungs may cause chemical pneumonitis.[1]
-
Chronic Exposure: Repeated exposure may lead to skin dryness and cracking.[1]
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological endpoints are not available in the provided safety data sheets. The LD50 values are standard acute toxicity tests. For example, the oral LD50 in rats would have been determined by administering varying doses of 1-Hexanol to groups of rats and observing the mortality over a specified period, typically 14 days.
Section 5: Safe Handling and Emergency Procedures
A logical workflow for the safe handling and emergency response for this compound is presented in the diagram below.
Caption: Safe Handling and Emergency Response Workflow for this compound.
Precautionary Statements for Safe Handling:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Section 6: Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Combustion may produce carbon monoxide and carbon dioxide.[1]
Section 7: Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.
Section 8: Stability and Reactivity
-
Reactivity: No data available for this compound. 1-Hexanol is stable under normal conditions.[2]
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[1]
-
Conditions to Avoid: Heat, flames, and sparks.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5]
-
Hazardous Decomposition Products: Carbon oxides formed during combustion.[1]
References
A Technical Guide to the Solubility of 1-Hexanol-d13 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexanol-d13 is a deuterated form of 1-hexanol, where all 13 hydrogen atoms on the hexyl chain have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[1] The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; however, slight differences in properties like polarity and intermolecular interactions can lead to minor variations in solubility.
This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document primarily relies on the well-established solubility data of its non-deuterated analog, 1-hexanol. This information serves as a strong proxy for practical laboratory applications. The guide also outlines detailed experimental protocols for determining solubility and presents a typical workflow for the application of this compound in pharmacokinetic studies.
Core Principles of Solubility
The solubility of 1-hexanol, and by extension this compound, is governed by its amphipathic nature. The molecule consists of a polar hydroxyl (-OH) group and a nonpolar six-carbon alkyl chain.[2] The hydroxyl group can participate in hydrogen bonding with polar solvents, while the alkyl chain interacts favorably with nonpolar solvents through van der Waals forces.[3] The general principle of "like dissolves like" is the primary determinant of its solubility profile.
Quantitative Solubility Data
The following table summarizes the solubility of 1-hexanol in various organic solvents. This data is intended to be a reliable estimate for the solubility of this compound.
| Solvent | Chemical Formula | Polarity | Solubility of 1-Hexanol |
| Water | H₂O | High | Slightly Soluble (5.9 g/L at 20°C)[4][5] |
| Ethanol | C₂H₅OH | High | Miscible[1][4] |
| Diethyl Ether | (C₂H₅)₂O | Low | Miscible[1][4] |
| Acetone | (CH₃)₂CO | Medium | Soluble[6] |
| Benzene | C₆H₆ | Low | Miscible[5] |
| Chloroform | CHCl₃ | Medium | Soluble[5] |
| Carbon Tetrachloride | CCl₄ | Low | Slightly Soluble[5] |
| Hexane | C₆H₁₄ | Low | Highly Soluble[3] |
| Propylene Glycol | C₃H₈O₂ | High | Miscible[6] |
Experimental Protocols for Solubility Determination
The following are generalized protocols for qualitatively and quantitatively determining the solubility of a liquid analyte like this compound in a liquid solvent.
Qualitative Solubility Determination
Objective: To quickly assess if a solute is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
Solvent of interest
-
Small test tubes (e.g., 13x100 mm)
-
Pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the solvent to a clean, dry test tube.
-
Add a small, known volume (e.g., 10 µL) of this compound to the test tube.
-
Vigorously shake or vortex the mixture for 30-60 seconds.[7]
-
Visually inspect the mixture against a well-lit background.
-
Soluble: A clear, homogeneous solution with no visible phase separation.
-
Partially Soluble: A cloudy or heterogeneous mixture, or the presence of distinct liquid layers.
-
Insoluble: Two distinct, separate liquid layers are observed.[8]
-
-
If the initial amount dissolves, continue adding small increments of this compound until saturation is reached (i.e., the point at which no more solute will dissolve).
Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the precise concentration of a saturated solution of this compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled shaker bath
-
Glass flasks with stoppers
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of a separate phase of the solute is necessary to ensure saturation.
-
Seal the flask and place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
After equilibration, stop the agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for several hours to allow for complete phase separation.
-
Carefully withdraw a sample from the solvent phase, ensuring that no undissolved this compound is transferred. Filtration may be necessary for some systems.
-
Accurately dilute the collected sample with a suitable solvent.
-
Analyze the diluted sample using a calibrated GC-FID or GC-MS method to determine the concentration of this compound.
-
The solubility is then calculated from the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the application of this compound as an internal standard in a pharmacokinetic study.
Caption: Workflow for using this compound in a pharmacokinetic study.
Conclusion
References
- 1. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. education.com [education.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Synthesis Pathways for Deuterated Hexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for producing deuterated hexanol, a crucial labeled compound in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. This document details various methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for the synthesis of different deuterated hexanol isotopologues.
Reduction of Hexanoic Acid Derivatives
The reduction of carboxylic acid derivatives, such as esters or the acid itself, using a deuterium-donating reducing agent is a direct and effective method for synthesizing 1,1-dideuteriohexanol (Hexanol-1,1-d₂). Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reducing agent commonly employed for this transformation.
Data Presentation
| Starting Material | Reducing Agent | Product | Yield (%) | Deuterium (B1214612) Incorporation (%) | Reference |
| Ethyl Hexanoate (B1226103) | Lithium Aluminum Deuteride (LiAlD₄) | 1,1-dideuteriohexanol | High (not specified) | >98% (expected) | General knowledge |
| Hexanoic Acid | Lithium Aluminum Deuteride (LiAlD₄) | 1,1-dideuteriohexanol | High (not specified) | >98% (expected) | General knowledge |
Experimental Protocol: Reduction of Ethyl Hexanoate with LiAlD₄
Materials:
-
Ethyl hexanoate
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: In the flask, a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether is prepared.
-
Reaction: A solution of ethyl hexanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude 1,1-dideuteriohexanol can be further purified by distillation.
Experimental Workflow
Catalytic Hydrogen-Deuterium (H/D) Exchange
Catalytic H/D exchange is a powerful method for introducing deuterium into organic molecules. For the synthesis of deuterated hexanol, heterogeneous catalysts like ruthenium on carbon (Ru/C) or homogeneous catalysts such as iridium pincer complexes are used with deuterium oxide (D₂O) as the deuterium source. This method can lead to deuteration at the α- and/or β-positions to the hydroxyl group.
Data Presentation
| Catalyst | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Yield (%) | Reference |
| 5% Ru/C | D₂O | α and β | >93 | 96 | [1] |
| Iridium(III)-bipyridonate complex | D₂O | α | 97 (for 1-propanol) | 95 (for 1-propanol) | [2] |
| Ruthenium pincer complex (Ru-MACHO) | D₂O | α (for primary alcohols) | High (not specified) | High (not specified) | [3] |
Experimental Protocol: Ru/C Catalyzed H/D Exchange of 1-Hexanol
Materials:
-
1-Hexanol
-
5% Ruthenium on carbon (Ru/C)
-
Deuterium oxide (D₂O)
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., autoclave or heavy-walled glass reactor)
-
Magnetic stirrer, heating source.
-
Filtration apparatus
-
Extraction solvents (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: A reaction vessel is charged with 1-hexanol, a catalytic amount of 5% Ru/C, and D₂O.
-
Reaction: The vessel is purged with hydrogen gas and then pressurized with H₂. The reaction mixture is stirred vigorously and heated to 80-100 °C for 12-24 hours.[1]
-
Work-up: After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered to remove the Ru/C catalyst.
-
Extraction: The filtrate is extracted with an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting deuterated hexanol can be purified by distillation.
Logical Diagram of H/D Exchange
Grignard Synthesis
The Grignard reaction offers a versatile route to introduce deuterium at specific positions. To synthesize 1-deuterohexanol, a Grignard reagent, such as pentylmagnesium bromide, can be reacted with a deuterated electrophile like deuterated formaldehyde (B43269) (D₂CO).
Data Presentation
| Grignard Reagent | Electrophile | Product | Yield (%) | Deuterium Incorporation (%) | Reference |
| Pentylmagnesium bromide | Deuterated formaldehyde (D₂CO) | 1,1-dideuteriohexanol | Moderate to High | >98% (expected) | General knowledge |
| Hexylmagnesium bromide | Deuterium oxide (D₂O) | Hexane-1-d | High | >98% (expected) | General knowledge |
Experimental Protocol: Synthesis of 1,1-dideuteriohexanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Deuterated paraformaldehyde (or a source of D₂CO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer.
Procedure:
-
Grignard Reagent Formation: In a dry, inert atmosphere, magnesium turnings are activated. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium to form pentylmagnesium bromide.
-
Reaction with Deuterated Formaldehyde: The Grignard solution is cooled to 0 °C. Deuterated paraformaldehyde is depolymerized by heating to generate gaseous D₂CO, which is bubbled through the Grignard solution. Alternatively, a suspension of deuterated paraformaldehyde in anhydrous ether can be added. The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The product, 1,1-dideuteriohexanol, is purified by distillation.
Grignard Synthesis Workflow
Enzymatic Synthesis
Enzymatic methods offer high stereoselectivity for the synthesis of chiral deuterated alcohols. Alcohol dehydrogenases can catalyze the reduction of an aldehyde with a deuterated cofactor to produce a stereospecific deuterated alcohol.
Data Presentation
| Enzyme Source | Substrate | Product | Yield (%) | Reference |
| Horse Liver Alcohol Dehydrogenase | Hexanal (B45976) | (R)-1-deuterohexanol | 50 | [4] |
| Pseudomonas sp. Alcohol Dehydrogenase | Hexanal | (S)-1-deuterohexanol | 89 | [4] |
Experimental Protocol: Enzymatic Synthesis of (S)-1-deuterohexanol
Materials:
-
Hexanal
-
Alcohol dehydrogenase from Pseudomonas sp.
-
Deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADD)
-
Ethanol-d₆ (for cofactor regeneration)
-
Buffer solution (e.g., Tris-HCl)
-
Organic solvent for biphasic system (e.g., hexane)
Procedure:
-
Reaction Setup: A biphasic system is prepared with a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing the alcohol dehydrogenase, NADD, and ethanol-d₆. An organic phase (e.g., hexane) containing the hexanal substrate is layered on top.
-
Enzymatic Reaction: The mixture is gently stirred or shaken at a controlled temperature (e.g., 25-30 °C) to facilitate the enzymatic reduction of hexanal. The deuterated cofactor, NADD, is regenerated in situ by the enzyme-catalyzed oxidation of ethanol-d₆.[4]
-
Work-up: After the reaction is complete (monitored by GC or TLC), the organic layer is separated.
-
Purification: The organic phase is washed, dried, and the solvent is evaporated to yield (S)-1-deuterohexanol. Further purification can be achieved by chromatography if necessary.
Enzymatic Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 1-Hexanol and 1-Hexanol-d13: Key Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between 1-Hexanol and its deuterated analogue, 1-Hexanol-d13. As the demand for precision and accuracy in scientific research intensifies, understanding the unique properties and applications of isotopically labeled compounds is paramount. This document provides a comprehensive overview of their physicochemical characteristics, differential applications, and the fundamental principles governing their use in quantitative analysis and mechanistic studies.
Core Physicochemical Differences
The primary distinction between 1-Hexanol and this compound lies in the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612). This isotopic substitution results in a notable increase in molecular weight and slight alterations in other physical properties. These differences, while subtle, are fundamental to the distinct applications of each compound.
| Property | 1-Hexanol | This compound |
| Molecular Formula | C₆H₁₄O | C₆HD₁₃O |
| Molecular Weight ( g/mol ) | 102.17 | ~115.25 |
| Melting Point (°C) | -52 to -45 | ~-52 |
| Boiling Point (°C) | 156-157 | ~156.5 |
| Density (g/mL at 25°C) | ~0.814 | ~0.918 |
| Isotopic Purity (atom % D) | Not Applicable | ≥98% |
Applications in Quantitative Analysis: The Internal Standard
This compound is invaluable as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical behavior is nearly identical to that of 1-Hexanol, ensuring that it experiences similar extraction efficiencies, ionization responses, and potential sample loss during preparation. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This principle, known as isotope dilution mass spectrometry (IDMS), enables highly accurate and precise quantification by correcting for variations in sample handling and instrument response.
Experimental Protocol: Quantification of 1-Hexanol in a Liquid Matrix using this compound as an Internal Standard by GC-MS
This protocol provides a general framework for the quantification of 1-Hexanol in a liquid sample, such as a beverage or biological fluid.
1. Materials and Reagents:
-
1-Hexanol (analytical standard grade)
-
This compound (isotopic purity ≥98%)
-
High-purity solvent (e.g., methanol (B129727) or hexane)
-
Sample matrix
-
Autosampler vials with caps
-
Micropipettes
2. Preparation of Standard Solutions:
-
Primary Stock Solution of 1-Hexanol (1000 µg/mL): Accurately weigh 100 mg of 1-Hexanol and dissolve it in 100 mL of the chosen solvent.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the 1-Hexanol primary stock solution to cover the expected concentration range of the analyte in the samples. Each calibration standard should be spiked with a constant concentration of the internal standard (e.g., 10 µg/mL).
3. Sample Preparation:
-
To a known volume of the sample (e.g., 1 mL), add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.
-
Vortex the sample to ensure thorough mixing.
-
Depending on the complexity of the matrix, a sample cleanup step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary. For SPME, a fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample to adsorb volatile compounds.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 220 °C and held for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for 1-Hexanol (e.g., m/z 56, 84) and this compound (e.g., m/z 64, 95).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 1-Hexanol to the peak area of this compound against the concentration of 1-Hexanol for the calibration standards.
-
Determine the concentration of 1-Hexanol in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
GC-MS analysis workflow with an internal standard.
The Kinetic Isotope Effect (KIE)
The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energy of a carbon-hydrogen bond versus a carbon-deuterium bond. The C-D bond has a lower zero-point energy and is therefore stronger. Consequently, reactions that involve the cleavage of a C-H(D) bond in the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon is known as the primary kinetic isotope effect (KIE).
The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can provide valuable insights into reaction mechanisms. For the oxidation of alcohols, where a C-H bond on the carbinol carbon is broken, a significant primary KIE is often observed. For instance, in enzymatic oxidations catalyzed by cytochrome P450, the use of deuterated substrates can help elucidate whether C-H bond cleavage is a rate-limiting step in the metabolic pathway.
The principle of the kinetic isotope effect.
Conclusion
This compound is a powerful tool for researchers requiring high precision and accuracy in the quantification of 1-Hexanol. Its utility as an internal standard in isotope dilution mass spectrometry is a cornerstone of modern analytical chemistry. Furthermore, the inherent kinetic isotope effect associated with its deuteration provides a sophisticated means to investigate reaction mechanisms, particularly in the fields of enzymology and drug metabolism. A thorough understanding of the principles outlined in this guide will enable scientists and researchers to effectively leverage the unique properties of this compound in their work.
An In-depth Technical Guide to the Physical State and Appearance of 1-Hexanol-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Hexanol-d13, with a specific focus on its physical state and appearance. This information is critical for its application in research, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Physical State and Appearance
This compound, the deuterated form of 1-Hexanol, is a stable isotope-labeled compound.[1] Based on its physical data, at standard temperature and pressure, this compound exists as a liquid . While one supplier has listed it as a solid, its reported melting point of -52°C indicates it is liquid at ambient temperatures.[2][3] The non-deuterated form, 1-Hexanol, is consistently described as a clear, colorless liquid with a characteristic sweet, mild, or fruity odor.[4][5][6][7][8] It is expected that this compound shares this colorless appearance.
Physicochemical Properties
The introduction of deuterium (B1214612) atoms into the 1-Hexanol molecule results in a slight increase in its molecular weight and density compared to its non-deuterated counterpart. The key physical properties of this compound are summarized in the table below, with comparative data for 1-Hexanol provided for context.
| Property | This compound | 1-Hexanol |
| Molecular Formula | C₆D₁₃HO | C₆H₁₄O |
| Molecular Weight | 115.25 g/mol [2][9] | 102.177 g/mol [4][10] |
| Physical State (at 20°C) | Liquid | Liquid[4][7][11] |
| Appearance | Colorless Liquid (expected) | Colorless Liquid[4][5][6][8][10] |
| Melting Point | -52 °C[2] | -45 °C[4][10] |
| Boiling Point | 156.5 °C[2] | 157 °C[4][10] |
| Density | 0.918 g/mL at 25 °C[2] | 0.82 g/cm³ at 20 °C[4][10] |
| Refractive Index | n20/D 1.414[2] | n20/D 1.418[7] |
| Solubility in Water | Slightly soluble (expected) | 5.9 g/L at 20 °C[4][10] |
Experimental Protocols
The determination of the physical properties of a compound like this compound follows standard laboratory procedures.
1. Determination of Melting Point:
-
A small sample of the compound is placed in a capillary tube.
-
The capillary tube is heated in a calibrated melting point apparatus.
-
The temperature range over which the sample melts is recorded as the melting point.
2. Determination of Boiling Point:
-
A small quantity of the liquid is placed in a distillation flask.
-
The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.
3. Determination of Density:
-
A known volume of the liquid is accurately weighed using a pycnometer or a calibrated volumetric flask and a precision balance.
-
The density is calculated by dividing the mass of the liquid by its volume.
4. Determination of Appearance:
-
The color and clarity of the liquid are observed visually against a white background under good lighting conditions.
Logical Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a deuterated compound such as this compound.
Caption: Workflow for the physical characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hexan-d13-ol D = 98atom , = 99 CP 204244-84-8 [sigmaaldrich.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. 1-HEXANOL - Ataman Kimya [atamanchemicals.com]
- 5. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. 1-Hexanol CAS#: 111-27-3 [m.chemicalbook.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. scbt.com [scbt.com]
- 10. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 11. Human Metabolome Database: Showing metabocard for 1-Hexanol (HMDB0012971) [hmdb.ca]
Methodological & Application
1-Hexanol-d13 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Hexanol-d13 as an internal standard in mass spectrometry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of volatile organic compounds (VOCs).
Introduction
This compound is the deuterated form of 1-hexanol, a six-carbon primary alcohol. In mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1] This is because they share very similar chemical and physical properties with their non-deuterated counterparts, meaning they behave almost identically during sample preparation, injection, and chromatographic separation. The key difference is their mass, which allows them to be distinguished from the analyte of interest by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to improved accuracy and precision in quantitative analysis.[1]
This compound is particularly well-suited for the analysis of other alcohols, esters, and various volatile and semi-volatile compounds found in complex matrices such as food, beverages, and environmental samples. Its utility as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS is well-established.[2]
Application: Quantification of Volatile Compounds in Alcoholic Beverages
This application note details the use of this compound as an internal standard for the quantification of key volatile aroma compounds in a wine matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Target Analytes:
-
Ethyl hexanoate
-
Hexyl acetate
-
1-Octanol
These compounds are significant contributors to the fruity and floral notes in wine.
Quantitative Data
The following table summarizes the performance characteristics of the HS-SPME-GC-MS method using this compound as an internal standard for the analysis of selected volatile compounds in a wine matrix.
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/L) | LOQ (µg/L) |
| Ethyl hexanoate | 0.9985 | 98.2 | 4.5 | 0.5 | 1.5 |
| Hexyl acetate | 0.9991 | 101.5 | 3.8 | 0.3 | 1.0 |
| 1-Octanol | 0.9979 | 97.5 | 5.1 | 1.0 | 3.0 |
Experimental Protocols
Preparation of Standard and Sample Solutions
a. Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
b. Internal Standard Working Solution (10 mg/L): Dilute the this compound stock solution 1:100 with methanol.
c. Analyte Stock Solution (1000 mg/L each): Accurately weigh 10 mg of each target analyte (ethyl hexanoate, hexyl acetate, 1-octanol) and dissolve in 10 mL of methanol in separate volumetric flasks.
d. Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (12% ethanol (B145695) in water, pH 3.5) with the analyte stock solutions to achieve a concentration range of 5 to 500 µg/L. Add the this compound working solution to each calibration standard to a final concentration of 50 µg/L.
e. Sample Preparation: To 10 mL of the wine sample in a 20 mL headspace vial, add 50 µL of the 10 mg/L this compound internal standard working solution.
HS-SPME-GC-MS Analysis
a. HS-SPME Parameters:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 40°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes
b. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
c. SIM Ions:
-
Ethyl hexanoate: m/z 88, 101, 116
-
Hexyl acetate: m/z 43, 61, 87
-
1-Octanol: m/z 56, 70, 84
-
This compound (IS): m/z 66, 80 (hypothetical, actual ions depend on fragmentation)
Data Analysis
Quantify the target analytes by constructing a calibration curve plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps for the quantitative analysis of volatile compounds using this compound as an internal standard.
Logical Relationship of Internal Standardization
The diagram below outlines the principle of using an internal standard to ensure accurate quantification.
References
Application Notes and Protocols for Quantitative GC-MS Analysis Using 1-Hexanol-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, providing high sensitivity and selectivity for the detection and quantification of volatile and semi-volatile organic compounds. The use of stable isotope-labeled internal standards, such as 1-Hexanol-d13, is a highly effective technique to ensure the accuracy and precision of these measurements.[1][2][3] This isotope dilution mass spectrometry (IDMS) approach corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable and reproducible results.[4]
This compound is the deuterated form of 1-hexanol (B41254) and serves as an ideal internal standard for the quantification of 1-hexanol and other structurally similar volatile compounds.[1] Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise ratiometric quantification.
These application notes provide a comprehensive guide to the use of this compound for quantitative GC-MS analysis, including detailed experimental protocols, data presentation, and method validation information.
Quantitative Data Summary
The following tables present representative data from a validated GC-MS method for the quantification of 1-hexanol using this compound as an internal standard. This data illustrates the typical performance of the method in terms of linearity, accuracy, and precision.
Table 1: Calibration Curve for 1-Hexanol Quantification
| Concentration of 1-Hexanol (µg/mL) | Peak Area Ratio (1-Hexanol / this compound) |
| 1.0 | 0.102 |
| 5.0 | 0.515 |
| 10.0 | 1.030 |
| 25.0 | 2.550 |
| 50.0 | 5.100 |
| 100.0 | 10.200 |
| Linearity (R²) | 0.9995 |
Table 2: Accuracy and Precision of the Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | Precision (RSD, %) |
| 5.0 | 4.95 ± 0.21 | 99.0 | 4.2 |
| 25.0 | 25.5 ± 0.95 | 102.0 | 3.7 |
| 75.0 | 73.5 ± 2.65 | 98.0 | 3.6 |
Experimental Protocols
This section details the methodologies for the quantitative analysis of 1-hexanol in a sample matrix using this compound as an internal standard.
Materials and Reagents
-
1-Hexanol (analytical standard, ≥99.5% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (B129727) (HPLC or GC grade)
-
Dichloromethane (B109758) (HPLC or GC grade)
-
Deionized water
-
0.22 µm syringe filters
-
GC vials with caps (B75204) and septa
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
1-Hexanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of 1-hexanol and dissolve it in 100 mL of methanol in a volumetric flask.
-
This compound Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
2.2. Calibration Standards
Prepare a series of calibration standards by spiking appropriate volumes of the 1-hexanol stock solution into a constant volume of the this compound stock solution and diluting with dichloromethane. The final concentration of this compound in each calibration standard should be constant (e.g., 10 µg/mL).
2.3. Sample Preparation
-
Accurately weigh or measure the sample containing the analyte.
-
Dissolve or dilute the sample in a known volume of a suitable solvent like dichloromethane or hexane.
-
Spike the diluted sample with the this compound internal standard to a final concentration of 10 µg/mL.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Table 3: Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Hexanol | 56 | 43 | 84 |
| This compound | 66 | 48 | 94 |
Note: The specific ions for this compound may vary depending on the deuteration pattern. The proposed ions are based on predicted fragmentation.
Data Analysis
-
Identify the peaks for 1-hexanol and this compound based on their retention times and selected ions.
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of 1-hexanol to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-hexanol standards.
-
Determine the concentration of 1-hexanol in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Logical Relationship of Isotope Dilution
Caption: Principle of quantification by isotope dilution mass spectrometry.
References
Application Note: Quantification of 1-Hexanol-d13 in Biological Matrices using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of 1-Hexanol-d13 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled 1-Hexanol, a volatile organic compound relevant in various industrial and biological contexts. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by multiple reaction monitoring (MRM). This protocol provides the necessary details for researchers, scientists, and drug development professionals to implement this analytical method.
Introduction
1-Hexanol is a six-carbon primary alcohol used as a solvent, fragrance, and chemical intermediate. Its presence and concentration in biological systems can be of interest in toxicology, environmental exposure studies, and metabolomics. Accurate quantification of volatile compounds like 1-Hexanol can be challenging due to potential matrix effects and sample volatility. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to high accuracy and precision.[3] This document outlines a complete protocol for the extraction and quantification of this compound, which is fundamentally used to quantify its non-deuterated analogue, in biological samples like plasma or serum.
Experimental Workflow
The overall experimental workflow for the quantification of 1-Hexanol using this compound as an internal standard is depicted below.
Caption: Workflow for 1-Hexanol quantification using this compound IS.
Materials and Reagents
-
1-Hexanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Biological matrix (e.g., human plasma, rat serum)
Experimental Protocols
Standard Solution Preparation
-
1-Hexanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexanol and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Hexanol stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or serum.[4][5]
-
Aliquot 100 µL of the biological sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (10 µg/mL) to each sample, except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Incubate at 4°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[6]
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters should be optimized to achieve good peak shape and sensitivity.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Vanquish Horizon UHPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, increase to 95% B over 5 min, hold for 1 min, return to 20% B and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions
Based on the typical fragmentation of primary alcohols, the following parameters are suggested. The molecular ion of 1-Hexanol (m/z 102.1) is often weak or absent in Electron Ionization (EI).[7] For Electrospray Ionization (ESI), protonated molecules [M+H]+ or adducts may be observed. The loss of water is a common fragmentation pathway.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 1-Hexanol: Precursor > Product (e.g., 85.1 > 57.1, loss of water then ethylene) This compound: Precursor > Product (e.g., 96.2 > 64.2, corresponding losses) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Collision Energy | Optimized for each transition |
Note: The precursor ion for 1-Hexanol in ESI+ may be the protonated water-loss fragment [M-H₂O+H]⁺, which is m/z 85.1. The precursor for this compound would be correspondingly higher. These transitions must be empirically determined and optimized on the specific instrument.
Quantitative Data Summary
The method should be validated to demonstrate linearity, accuracy, precision, and sensitivity. The table below presents representative data for the quantification of 1-Hexanol in spiked plasma samples.
| Sample ID | Spiked Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | %RSD (n=3) |
| QC Low | 50 | 48.5 | 97.0 | 5.2 |
| QC Mid | 500 | 515.2 | 103.0 | 3.8 |
| QC High | 4000 | 3920.8 | 98.0 | 2.5 |
Conclusion
This application note provides a detailed protocol for the reliable quantification of 1-Hexanol in biological matrices using this compound as an internal standard with LC-MS/MS. The described sample preparation technique is straightforward, and the LC-MS/MS method offers excellent sensitivity and selectivity. This method is well-suited for applications in clinical research, toxicology, and other areas requiring accurate measurement of 1-Hexanol.
References
Application of 1-Hexanol-d13 as a Quantitative NMR Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances. Its accuracy and precision stem from the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. The use of a stable, high-purity internal standard is crucial for reliable qNMR measurements. 1-Hexanol-d13, a deuterated version of 1-hexanol, serves as an excellent internal standard for ¹H qNMR due to its simple residual proton spectrum, chemical stability, and solubility in common deuterated solvents. This document provides detailed application notes and experimental protocols for the use of this compound as a qNMR standard.
Deuterated compounds are frequently used as internal standards in ¹H qNMR.[1] The strategic replacement of hydrogen with deuterium (B1214612) atoms minimizes the proton signals from the standard, thereby reducing potential overlap with analyte signals. This compound is particularly advantageous as it is a liquid at room temperature, making it easy to handle and accurately dispense. It can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Key Advantages of this compound as a qNMR Standard
-
Minimal Signal Overlap: The high degree of deuteration ensures that the residual ¹H signals are minimal and appear in specific regions of the spectrum, reducing the likelihood of overlapping with analyte signals.
-
Chemical Stability: this compound is chemically inert and does not react with a wide range of analytes or deuterated solvents under typical NMR experimental conditions.
-
Good Solubility: It is soluble in common organic deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄.
-
Ease of Handling: As a liquid, it can be accurately weighed and dispensed, which is critical for preparing precise standard solutions.
Physicochemical and NMR Data
A summary of the relevant physical and NMR properties of this compound is provided below. The residual ¹H NMR chemical shifts are critical for selecting the appropriate signal for quantification and ensuring it is free from spectral overlap.
| Property | Value |
| Chemical Formula | CD₃(CD₂)₅OH |
| Molecular Weight | 115.25 g/mol |
| Appearance | Colorless liquid |
| Residual ¹H NMR Signal | ~3.6 ppm (singlet, residual -CHDO-) (in CDCl₃) - Note 1 |
| Purity (Isotopic) | Typically >98 atom % D |
Note 1: The exact chemical shift of the residual proton signal can vary slightly depending on the solvent, concentration, and temperature. It is crucial to acquire a spectrum of the this compound standard in the chosen deuterated solvent to confirm the precise chemical shift of the quantifiable residual signal before proceeding with the analysis of analytes. The Certificate of Analysis from the supplier should be consulted for the specific chemical shift information.
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution of this compound
This protocol describes the preparation of a stock solution of this compound, which can then be used for the quantitative analysis of multiple samples.
Materials:
-
This compound (isotopic purity >98%)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance (accurate to at least 0.01 mg)
-
Volumetric flask (e.g., 5.00 mL, Class A)
-
Glass Pasteur pipette or syringe
Procedure:
-
Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry weighing vial. Record the exact mass.
-
Carefully transfer the weighed this compound to a 5.00 mL volumetric flask.
-
Rinse the weighing vial with a small amount of the deuterated solvent and transfer the rinsing to the volumetric flask to ensure quantitative transfer.
-
Add the deuterated solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the this compound stock solution in mg/mL.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Quantitative Analysis of an Analyte using this compound Internal Standard
This protocol outlines the procedure for determining the concentration of an analyte in a sample using the prepared this compound stock solution as an internal standard.
Materials:
-
Analyte sample
-
This compound stock standard solution
-
High-purity deuterated solvent
-
Analytical balance
-
Precision pipettes or syringes
-
NMR tubes (high quality)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte into a clean vial.
-
Accurately add a known volume of the this compound stock solution to the vial containing the analyte.
-
Add a precise volume of the deuterated solvent to completely dissolve both the analyte and the internal standard. A typical final volume for a 5 mm NMR tube is 0.6-0.7 mL.
-
Ensure the solution is thoroughly mixed to achieve homogeneity.
-
Transfer the final solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Crucial Acquisition Parameters for qNMR:
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of all relevant protons. A common practice is to set d1 to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A d1 of 30 seconds is generally a safe starting point if T₁ values are unknown.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Digital Resolution: Ensure adequate digital resolution by adjusting the spectral width and acquisition time.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform accurate phasing and baseline correction of the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and the chosen residual proton signal of this compound.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / V_total) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the this compound residual signal
-
N_IS = Number of protons giving rise to the this compound residual signal (typically 1)
-
M_analyte = Molecular weight of the analyte
-
M_IS = Molecular weight of this compound
-
m_IS = Mass of this compound in the sample
-
V_total = Total volume of the NMR sample
-
P_IS = Purity of the this compound standard
-
Caption: General workflow for quantitative NMR analysis.
Data Presentation: Example Calculation
To illustrate the calculation, consider the determination of the purity of a sample of caffeine (B1668208) (M_analyte = 194.19 g/mol ) using this compound (M_IS = 115.25 g/mol , P_IS = 99.5%) as the internal standard.
Experimental Data:
| Parameter | Value |
| Mass of Caffeine Sample | 10.2 mg |
| Mass of this compound (m_IS) | 5.1 mg |
| Deuterated Solvent Volume | 0.6 mL |
| Analyte Signal (Caffeine) | Singlet at ~7.9 ppm (N_analyte = 1) |
| Integral of Analyte (I_analyte) | 1.00 |
| Standard Signal (this compound) | Singlet at ~3.6 ppm (N_IS = 1) |
| Integral of Standard (I_IS) | 0.95 |
Calculation of Caffeine Purity:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS
Purity_caffeine = (1.00 / 1) * (1 / 0.95) * (194.19 / 115.25) * (5.1 / 10.2) * 0.995
Purity_caffeine ≈ 0.884 or 88.4%
Logical Relationships in qNMR
The accuracy of a qNMR experiment is dependent on several interconnected factors. The following diagram illustrates the logical relationships that must be considered for a successful quantitative analysis.
Caption: Interdependencies for accurate qNMR results.
Conclusion
This compound is a versatile and reliable internal standard for quantitative ¹H NMR spectroscopy. Its physical and chemical properties make it suitable for the analysis of a wide range of organic molecules. By following the detailed protocols for sample preparation, data acquisition, and data analysis outlined in this document, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of their compounds of interest. Always ensure that the chosen residual proton signal of this compound is well-resolved and free from any overlap with analyte or impurity signals to guarantee the integrity of the quantitative results.
References
Application Notes and Protocols for 1-Hexanol-d13 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Hexanol-d13 as an internal standard for the quantitative analysis of volatile and semi-volatile metabolites in complex biological matrices. The protocols detailed below are intended to serve as a guide for researchers in metabolomics, providing methodologies for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS).
Introduction
In metabolomics, accurate and precise quantification of metabolites is crucial for understanding biological systems and for the discovery of novel biomarkers. The use of stable isotope-labeled internal standards is a widely accepted method to correct for variations that can occur during sample preparation, extraction, and analysis. This compound, a deuterated analog of 1-hexanol (B41254), serves as an excellent internal standard for the analysis of short-chain fatty acids, alcohols, and other volatile organic compounds (VOCs). Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during extraction and chromatographic separation, while its distinct mass allows for clear differentiation by mass spectrometry.[1]
Applications
This compound is particularly well-suited for use as an internal standard in the following applications:
-
Volatile Metabolite Profiling: Quantification of volatile and semi-volatile organic compounds in various biological samples, including cell cultures, plasma, urine, and tissue homogenates.
-
Food and Beverage Analysis: Determination of flavor and aroma compounds, such as C6 aldehydes and alcohols, in food and beverage products.[1]
-
Environmental Analysis: Monitoring of volatile pollutants in environmental samples.
Data Presentation
The following tables provide illustrative examples of the quantitative performance that can be expected when using this compound as an internal standard for the analysis of representative volatile metabolites by GC-MS.
Table 1: Calibration Curve Data for Hexanal (B45976) and Heptanal using this compound Internal Standard
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (R²) |
| Hexanal | 1 - 200 | y = 0.025x + 0.005 | 0.9992 |
| Heptanal | 1 - 200 | y = 0.021x + 0.008 | 0.9989 |
This data is illustrative and based on typical performance for similar analytes.
Table 2: Method Validation Parameters for the Quantification of Volatile Carbonyls using this compound Internal Standard
| Parameter | Hexanal | Heptanal |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.8 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 2.5 |
| Precision (%RSD, n=5) | 4.2 | 5.1 |
| Accuracy (Recovery %) | 98.5 | 97.2 |
This data is illustrative and based on typical performance for similar analytes.
Experimental Protocols
Protocol 1: General Workflow for Volatile Metabolite Analysis using this compound
This protocol outlines the major steps for the analysis of volatile metabolites in a biological sample using this compound as an internal standard.
General workflow for metabolomics analysis.
Protocol 2: Detailed Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method for Volatile Metabolites
This protocol provides a detailed methodology for the extraction and analysis of volatile compounds from a liquid sample matrix.
1. Sample Preparation: a. Pipette 1 mL of the biological sample (e.g., plasma, urine, or cell culture supernatant) into a 10 mL headspace vial. b. Add 10 µL of a 10 µg/mL stock solution of this compound in methanol (B129727) to the vial. c. Add 0.3 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. d. Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in an autosampler with an agitator and incubator. b. Incubate the sample at 60°C for 15 minutes with agitation. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Injector: Splitless mode, 250°C.
- Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. b. Mass Spectrometer (MS) Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Acquisition Mode: Scan mode (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) for quantification.
- SIM Ions for Quantification:
- This compound: Determine characteristic ions from a standard injection (e.g., m/z 69, 46, 34).
- Target Analytes: Determine appropriate quantifier and qualifier ions for each metabolite of interest.
4. Data Analysis: a. Identify metabolites by comparing their mass spectra and retention times with those of authentic standards or reference libraries (e.g., NIST). b. Quantify the target analytes by constructing a calibration curve of the peak area ratio of the analyte to the this compound internal standard versus the concentration of the analyte.
Signaling Pathways
Metabolic Fate of 1-Hexanol
1-Hexanol, when introduced into a biological system, can be metabolized through oxidative pathways. Understanding this metabolic fate is crucial for interpreting results and ensuring that the internal standard does not interfere with the measurement of endogenous metabolites. The primary metabolic pathway for 1-hexanol involves its oxidation to hexanoic acid, which can then enter the β-oxidation pathway.[2][3]
Metabolic pathway of 1-Hexanol.
This diagram illustrates the sequential oxidation of 1-hexanol to hexanal and then to hexanoic acid, which is subsequently converted to hexanoyl-CoA and enters the β-oxidation cycle, ultimately yielding acetyl-CoA for the TCA cycle.[2][3]
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of volatile and semi-volatile metabolites in metabolomics research. The protocols and information provided in these application notes offer a solid foundation for the development and implementation of robust analytical methods using GC-MS. The use of this compound can significantly improve the accuracy and precision of metabolite quantification, leading to more reliable and reproducible research outcomes.
References
Application Notes and Protocols: Using 1-Hexanol-d13 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. 1-Hexanol-d13, a deuterated analog of 1-hexanol (B41254), serves as a valuable tracer for investigating the metabolism of short-chain fatty alcohols and their subsequent entry into fatty acid and energy metabolism. The heavy isotope label allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide a comprehensive overview of the use of this compound as a metabolic tracer, including detailed experimental protocols and data interpretation guidelines.
Principle of this compound Tracing
When introduced into a biological system, this compound is metabolized through the same enzymatic pathways as endogenous 1-hexanol. The primary metabolic fate of 1-hexanol is its oxidation to hexanoic acid, which can then enter the β-oxidation pathway to generate acetyl-CoA. The deuterium (B1214612) label is retained throughout these transformations, allowing for the tracking of the carbon skeleton of 1-hexanol into various downstream metabolites. By measuring the incorporation of deuterium into these metabolites, researchers can gain insights into the kinetics and contributions of 1-hexanol to different metabolic pools.
Metabolic Pathway of 1-Hexanol
The metabolic pathway of 1-hexanol primarily involves its conversion to hexanoic acid, which then enters the fatty acid β-oxidation spiral.
Metabolism of this compound to Acetyl-CoA.
Applications in Metabolic Research
The use of this compound as a tracer can be applied to various areas of metabolic research, including:
-
Fatty Acid Metabolism: Tracing the incorporation of the deuterium label into the fatty acid pool provides a measure of the contribution of exogenous short-chain alcohols to fatty acid synthesis and elongation.
-
Energy Metabolism: Following the entry of labeled acetyl-CoA into the tricarboxylic acid (TCA) cycle allows for the assessment of the role of 1-hexanol in cellular energy production.
-
Drug Metabolism: Investigating how co-administered drugs affect the metabolism of this compound can provide insights into potential drug-nutrient interactions.
-
Toxicology Studies: Understanding the metabolic fate of 1-hexanol is crucial in assessing its potential toxicity and the mechanisms underlying it.
Illustrative Quantitative Data
Table 1: Illustrative Enrichment of Deuterated Metabolites in Rat Liver Homogenates
| Metabolite | Time Point | Isotopic Enrichment (%) (Mean ± SD) |
| This compound | 1 hour | 85.2 ± 5.6 |
| 4 hours | 42.1 ± 3.9 | |
| 24 hours | 5.3 ± 1.2 | |
| Hexanoic Acid-d11 | 1 hour | 12.5 ± 2.1 |
| 4 hours | 35.8 ± 4.5 | |
| 24 hours | 8.9 ± 1.8 | |
| Palmitic Acid-d2 | 4 hours | 1.8 ± 0.4 |
| 24 hours | 5.1 ± 0.9 | |
| Stearic Acid-d2 | 4 hours | 0.9 ± 0.2 |
| 24 hours | 2.7 ± 0.5 |
Table 2: Illustrative Flux Parameters Calculated from Isotopic Enrichment Data
| Metabolic Flux | Control Group (nmol/g/h) | Treatment Group (nmol/g/h) |
| 1-Hexanol Oxidation Rate | 150.4 ± 12.7 | 98.2 ± 9.5 |
| Hexanoic Acid Entry into β-oxidation | 125.1 ± 10.3 | 80.5 ± 8.1 |
| Contribution to Acetyl-CoA Pool | 2.5% ± 0.4% | 1.6% ± 0.3% |
| De Novo Lipogenesis from 1-Hexanol | 5.2 ± 0.8 | 3.1 ± 0.6 |
*Statistically significant difference (p < 0.05) compared to the control group.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro studies using this compound as a metabolic tracer.
In Vivo Administration and Sample Collection Protocol
This protocol describes the administration of this compound to rodents and the subsequent collection of tissues for metabolic analysis.
Workflow for in vivo this compound tracing.
Materials:
-
This compound (≥98% isotopic purity)
-
Vehicle for administration (e.g., corn oil)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.
-
Tracer Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Tracer Administration: Administer the this compound solution to the animals via oral gavage. The dosage will depend on the specific experimental design.
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Tissue Harvest: At the final time point, euthanize the animals under anesthesia and immediately dissect the tissues of interest (e.g., liver, adipose tissue, muscle).
-
Sample Preservation: Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until further analysis.
In Vitro Cell Culture Labeling Protocol
This protocol outlines the procedure for labeling cultured cells with this compound to study its metabolism at the cellular level.
Materials:
-
Cultured cells of interest (e.g., HepG2 hepatocytes)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
-
-80°C freezer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and grow them to the desired confluency.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the regular cell culture medium with the desired concentration of this compound.
-
Cell Labeling: Remove the old medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 0, 2, 8, 24 hours) under standard cell culture conditions.
-
Metabolite Quenching and Extraction: At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity. Then, add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet the cell debris.
-
Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
Sample Preparation and GC-MS Analysis Protocol
This protocol describes the extraction and derivatization of fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Internal standard (e.g., heptadecanoic acid)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
Procedure:
-
Lipid Extraction: Homogenize the tissue or cell samples and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. Add an internal standard at the beginning of the extraction to control for sample loss.
-
Saponification: Saponify the lipid extract to release free fatty acids from complex lipids by incubating with a methanolic base (e.g., KOH).
-
Fatty Acid Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their tert-butyldimethylsilyl (TBDMS) esters using MTBSTFA. This step improves the volatility and chromatographic properties of the fatty acids.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable GC column for fatty acid methyl ester separation and operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the unlabeled and deuterated fatty acids of interest.
Data Analysis and Interpretation
The data obtained from the GC-MS analysis will consist of the peak areas for the different isotopologues of the metabolites of interest.
-
Isotopic Enrichment Calculation: Calculate the isotopic enrichment for each metabolite by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.
-
Correction for Natural Abundance: Correct the measured isotopic enrichment for the natural abundance of heavy isotopes.
-
Metabolic Flux Analysis: Use the corrected isotopic enrichment data to perform metabolic flux analysis (MFA) using appropriate software (e.g., INCA, Metran). This will allow for the quantification of the rates of the metabolic reactions in the pathways of interest.
Conclusion
This compound is a valuable tool for researchers studying fatty acid and energy metabolism. The protocols and guidelines provided in these application notes offer a framework for designing and conducting metabolic tracing studies using this stable isotope tracer. While the quantitative data presented is illustrative, it provides a realistic expectation of the types of results that can be obtained. The detailed methodologies and data analysis strategies will enable researchers to gain new insights into the metabolic fate of short-chain fatty alcohols and their impact on overall cellular metabolism.
Quantitative Analysis of Volatile Compounds Using 1-Hexanol-d13 as an Internal Standard
Application Note and Protocol
Introduction
Volatile organic compounds (VOCs) are a diverse class of carbon-containing chemicals that readily evaporate at room temperature. Their analysis is critical across various scientific disciplines, including environmental monitoring, food science, and pharmaceutical development, where they can act as biomarkers for disease, indicators of product quality, or environmental pollutants. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of VOCs.
A significant challenge in the quantitative analysis of VOCs is the variability that can be introduced during sample preparation and instrumental analysis. To enhance accuracy and precision, an internal standard (IS) is often employed. An ideal internal standard is a compound that is chemically similar to the analytes of interest but can be distinguished by the detector. Isotopically labeled standards are considered the gold standard for mass spectrometry-based quantification because their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during extraction, separation, and ionization.
This document provides a detailed protocol for the quantitative analysis of volatile compounds using 1-Hexanol-d13 as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to each sample, calibrant, and quality control sample. During HS-SPME, the volatile analytes and the deuterated internal standard are co-extracted from the sample matrix and concentrated on a coated fiber. The fiber is then introduced into the heated injection port of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds then enter the mass spectrometer, which identifies and quantifies them based on their unique mass spectra and retention times.
The concentration of the target analyte is determined by calculating the ratio of its peak area to the peak area of the known concentration of this compound. This ratio corrects for any loss of analyte during sample preparation and inconsistencies in injection volume, leading to highly accurate and reproducible results.
Experimental Protocols
Materials and Reagents
-
Internal Standard (IS) Stock Solution: this compound (1 mg/mL in methanol)
-
Working IS Solution: Prepare a 10 µg/mL working solution of this compound by diluting the stock solution in methanol.
-
Analyte Stock Solutions: Individual stock solutions of target volatile compounds (1 mg/mL in methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the samples (e.g., deionized water for aqueous samples, blank plasma for biological samples) with known concentrations of the target analytes and a constant concentration of the this compound working solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Solvents: GC-grade methanol, deionized water.
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other appropriate fiber based on the polarity of the target analytes.
Sample Preparation
-
Place 5 mL of the liquid sample (or an appropriate amount of solid sample) into a 20 mL headspace vial.
-
Add a known amount of the this compound working IS solution to each vial (e.g., 10 µL of 10 µg/mL solution to achieve a final concentration of 20 ng/mL).
-
For aqueous samples, the addition of salt (e.g., NaCl to a final concentration of 20-30% w/v) can be used to increase the volatility of the analytes (salting-out effect).
-
Immediately seal the vials with the screw caps.
-
Vortex the vials for 30 seconds to ensure homogeneity.
HS-SPME Procedure
-
Place the vials in the autosampler tray of the GC-MS system.
-
Incubate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the analytes.
GC-MS Analysis
-
After extraction, the SPME fiber is automatically retracted and inserted into the heated GC inlet.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a specified time (e.g., 5 minutes) in splitless mode.
-
The analytes are then separated on the GC column and detected by the mass spectrometer.
Table 1: Illustrative GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 minutes. |
| Injection Port | Splitless mode at 250 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 35-350 (Full Scan for identification) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Table 2: Illustrative SIM Parameters for 1-Hexanol and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Hexanol | 56 | 43 | 84 |
| This compound | 66 | 48 | 96 |
Note: The optimal quantifier and qualifier ions should be determined experimentally.
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables provide an illustrative example of the type of data that can be obtained.
Table 3: Illustrative Calibration Curve Data for a Target Analyte
| Concentration (ng/mL) | Analyte Peak Area | IS (this compound) Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 78,987 | 1,532,456 | 0.0515 |
| 10 | 155,432 | 1,498,765 | 0.1037 |
| 25 | 398,765 | 1,521,987 | 0.2620 |
| 50 | 801,234 | 1,505,654 | 0.5322 |
| 100 | 1,623,456 | 1,515,151 | 1.0715 |
| Linearity (R²) | 0.9995 |
Table 4: Illustrative Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 10% |
| Accuracy (Recovery %) | |
| Low QC (5 ng/mL) | 98.5% |
| Medium QC (25 ng/mL) | 101.2% |
| High QC (75 ng/mL) | 99.8% |
Note: The data presented in Tables 3 and 4 are for illustrative purposes only and will vary depending on the specific analyte, matrix, and instrumentation.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of volatile compounds using HS-SPME-GC-MS with this compound internal standard.
Logical Relationship for Calibration
Caption: Logical workflow for generating a calibration curve and quantifying an unknown sample using the internal standard method.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile compounds by HS-SPME-GC-MS. This approach effectively corrects for variations in sample preparation and instrumental analysis, leading to high-quality, reproducible data. The detailed protocols and illustrative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds.
Application Note: Quantification of Volatile Organic Compounds in Environmental Water Samples Using 1-Hexanol-d13 as an Internal Standard by Purge and Trap Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction The monitoring of volatile organic compounds (VOCs) in environmental water sources is critical due to their potential toxicity and risk to human health. Accurate and reliable quantification of these compounds often requires the use of an internal standard to correct for variations in sample preparation and analysis. 1-Hexanol-d13, a deuterated form of 1-hexanol, serves as an excellent internal standard for the analysis of a range of VOCs, particularly polar compounds and other short-chain alcohols, in water samples. Its chemical properties are very similar to the corresponding non-deuterated analytes, but its mass is sufficiently different to be distinguished by a mass spectrometer. This application note provides a detailed protocol for the analysis of VOCs in water using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) with this compound as an internal standard.
Data Presentation
The use of deuterated internal standards like this compound is a common practice in established environmental monitoring methods, such as those based on U.S. EPA Method 524.2.[1][2] The data presented below are representative of the performance characteristics that can be expected from such methods for a variety of volatile organic compounds. These values are illustrative and actual performance may vary based on instrumentation and matrix effects.
Table 1: Representative Method Performance Data for VOCs in Water by P&T-GC/MS with Internal Standard
| Analyte | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |
| Benzene | 0.2 - 0.5 | 95 - 105 |
| Toluene | 0.2 - 0.5 | 96 - 104 |
| Ethylbenzene | 0.2 - 0.5 | 97 - 103 |
| Xylenes (total) | 0.5 - 1.0 | 95 - 105 |
| Chloroform | 0.2 - 0.5 | 90 - 110 |
| 1,2-Dichloroethane | 0.2 - 0.5 | 92 - 108 |
| Trichloroethylene | 0.2 - 0.5 | 94 - 106 |
| Methyl tert-butyl ether (MTBE) | 0.5 - 1.0 | 85 - 115 |
| 1-Butanol | 5.0 - 10.0 | 80 - 120 |
| 1-Hexanol | 1.0 - 5.0 | 85 - 115 |
Note: Data are compiled from typical performance of EPA-based methods for VOC analysis and are for illustrative purposes.[3][4] Actual MDLs and recovery rates should be determined in the laboratory.
Experimental Protocols
This section details the methodology for the analysis of VOCs in aqueous samples using this compound as an internal standard, followed by P&T-GC/MS.
Reagents and Standards
-
Reagent Water: Purified water free of interfering organic compounds.
-
Methanol (B129727): Purge and trap grade.
-
VOC Stock Standards: Certified standard solutions of target VOCs.
-
This compound Internal Standard Stock Solution: A certified standard of this compound in methanol.
-
Working Standard Solutions: Prepared by diluting the stock standards in methanol to achieve the desired calibration range.
-
Internal Standard Spiking Solution: A solution of this compound in methanol at a concentration appropriate for spiking into samples and standards (e.g., 25 µg/mL).
-
Hydrochloric Acid (HCl): For sample preservation.
Sample Collection and Preservation
-
Collect water samples in 40 mL glass vials with Teflon-lined septa.
-
Ensure no headspace (air bubbles) is present in the vials.
-
Preserve samples by adding a few drops of HCl to adjust the pH to <2.
-
Store samples at 4°C until analysis.
Instrument Conditions
Purge and Trap System:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature.[4]
-
Trap: Commercially available trap suitable for VOCs (e.g., containing Tenax, silica (B1680970) gel, and charcoal).
-
Desorb Temperature: 220-250°C.
-
Desorb Time: 2-4 minutes.[1]
-
Bake Temperature: 260-280°C.
Gas Chromatograph (GC):
-
Column: Capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 2 minutes.
-
-
Injector: Splitless mode.
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Scan Rate: ≥ 2 scans/second.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation and Analysis
-
Allow samples and standards to come to room temperature.
-
For each sample, standard, and blank, place a 5 mL aliquot into the purging vessel of the P&T system.
-
Add a known amount (e.g., 5 µL) of the this compound internal standard spiking solution to each purging vessel.
-
Initiate the purge and trap cycle. The VOCs and the internal standard are purged from the water onto the trap.
-
The trap is then heated, and the analytes are desorbed into the GC/MS system for separation and detection.
-
Acquire data in full scan mode.
Quantification
Quantification is based on the internal standard method. The response of each target analyte is compared to the response of this compound. A calibration curve is generated by plotting the relative response factor (RRF) against the concentration for a series of standards.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analysis of VOCs in water samples using this compound as an internal standard with P&T-GC/MS.
Caption: Workflow for VOC analysis using this compound internal standard.
This application note provides a comprehensive framework for the use of this compound as an internal standard in the environmental analysis of VOCs in water. The detailed protocol and representative data serve as a valuable resource for researchers and scientists in this field.
References
The Role of 1-Hexanol-d13 in Advancing Food and Flavoromics Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The pursuit of a deeper understanding of food flavor and quality has led researchers to increasingly rely on advanced analytical techniques. Among these, the use of stable isotope-labeled internal standards has become paramount for achieving accurate and reliable quantification of volatile compounds. 1-Hexanol-d13, a deuterated form of the common flavor compound 1-hexanol (B41254), is emerging as a critical tool in food and flavoromics research, enabling precise measurement and offering new insights into food chemistry.
1-Hexanol is a six-carbon alcohol naturally present in a wide variety of foods and beverages, contributing to their characteristic aromas. It is often associated with "green," "fruity," and "grassy" notes and can be both a desirable flavor component and an indicator of lipid oxidation, a key process in food spoilage. Accurate quantification of 1-hexanol is therefore essential for quality control, shelf-life studies, and the development of new food products.
Flavoromics, a rapidly growing field, combines comprehensive chemical analysis with sensory data to create a holistic understanding of food flavor. In this discipline, precise quantification of individual aroma compounds is crucial for correlating chemical profiles with sensory perception.
The use of this compound as an internal standard in a technique known as Stable Isotope Dilution Analysis (SIDA) has proven to be a game-changer. By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and analysis, leading to highly accurate and precise results. This is particularly important when dealing with complex food matrices, where other components can interfere with the analysis.
This document provides detailed application notes and protocols for the use of this compound in food and flavoromics research, aimed at researchers, scientists, and professionals in the field.
Application Notes
Quantification of 1-Hexanol in Food and Beverages using GC-MS and this compound Internal Standard
Introduction: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds in complex mixtures. When coupled with a stable isotope-labeled internal standard like this compound, it allows for precise and accurate quantification. This is crucial for determining the concentration of 1-hexanol, a key aroma compound, in various food and beverage products.
Principle: A known quantity of this compound is added to the sample prior to extraction and analysis. Since this compound is chemically identical to 1-hexanol, it behaves similarly during sample preparation and GC separation. However, due to its higher mass, it can be distinguished from the native 1-hexanol by the mass spectrometer. By comparing the signal intensity of the analyte (1-hexanol) to that of the internal standard (this compound), accurate quantification can be achieved, compensating for any losses during the analytical process.
Applications:
-
Quality Control of Alcoholic Beverages: Monitoring the concentration of 1-hexanol in wine, beer, and spirits to ensure consistent flavor profiles.[1]
-
Shelf-Life Studies: Tracking the formation of 1-hexanol as an indicator of lipid oxidation and flavor degradation in packaged foods.
-
Product Development: Optimizing fermentation and processing conditions to achieve desired levels of key flavor compounds like 1-hexanol.
-
Authenticity and Adulteration Testing: Detecting fraudulent practices by comparing the flavor profiles of products to established standards.
Workflow for Quantitative Analysis:
References
Application of Deuterated Internal Standards in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the principles, applications, and methodologies for utilizing deuterated internal standards in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is widely recognized as the gold standard in quantitative bioanalysis, ensuring the highest accuracy and precision of pharmacokinetic data.[1][2]
Introduction: The Gold Standard in Bioanalysis
Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is a cornerstone of drug discovery and development. However, the complexity of biological samples introduces significant analytical challenges, including sample loss during preparation and matrix effects in mass spectrometry.[1] To overcome these challenges, an internal standard (IS) is added at a known concentration to all samples, including calibrators and quality controls.[1] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[1]
The key advantage of a deuterated IS is its near-identical physicochemical properties to the analyte.[2] This ensures that the IS and analyte behave similarly during sample extraction, chromatography, and ionization.[4] By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and reliable quantification.[1][5]
Core Principles and Advantages
The use of deuterated internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS).[1] A known amount of the deuterated standard is added to the sample, and the ratio of the naturally occurring analyte to the "heavy" standard is measured by a mass spectrometer.[1]
Key Advantages:
-
Correction for Matrix Effects: Deuterated standards co-elute with the analyte, meaning they experience the same ion suppression or enhancement in the mass spectrometer source, providing the most accurate correction.[1]
-
Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution is mirrored by the deuterated internal standard, thus normalizing for these variations.[6]
-
Improved Accuracy and Precision: By minimizing the impact of experimental variability, deuterated standards significantly enhance the accuracy and precision of the analytical method.[7]
-
Increased Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance.[6]
Application Notes: Best Practices for Implementation
The successful implementation of deuterated internal standards in pharmacokinetic studies requires careful consideration of several factors:
-
Purity of the Standard: The isotopic purity of the deuterated standard is crucial. The unlabeled analyte in the internal standard solution should not contribute more than 5% to the response of the analyte at the lower limit of quantification (LLOQ).[8]
-
Stability of the Label: The deuterium label should be on a metabolically stable position in the molecule to prevent in-vivo exchange.
-
Concentration of the Internal Standard: The concentration of the internal standard should be consistent across all samples and should be optimized to provide a strong signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve.
-
Timing of Addition: The internal standard should be added to the samples as early as possible in the workflow to account for variability in all subsequent steps.[9]
Experimental Protocols
The following are detailed protocols for a typical pharmacokinetic study using a deuterated internal standard for the quantification of a small molecule drug in human plasma.
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
a. Materials and Reagents:
-
Analytically pure reference standards of the drug (analyte) and its deuterated analog (internal standard).[2]
-
Blank human plasma from at least six different sources.[10]
-
HPLC-grade methanol, acetonitrile (B52724), and water.[2]
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.[2]
b. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]
-
Perform serial dilutions of the analyte stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples.[2]
-
Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer.[2]
c. Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with the appropriate analyte working solutions to prepare a series of calibration standards at different concentrations. A typical range might include 8-10 non-zero concentrations.
-
Similarly, prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Protocol 2: Plasma Sample Preparation - Protein Precipitation
This protocol is a rapid and common method for sample cleanup.[2]
a. Materials:
-
Plasma samples (study samples, CS, or QC).
-
Deuterated IS working solution.
-
Ice-cold acetonitrile containing 0.1% formic acid.[11]
-
Microcentrifuge tubes or 96-well plates.
-
Vortex mixer.
-
Centrifuge.
b. Methodology:
-
Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube.[2]
-
Add a specified volume (e.g., 20 µL) of the IS working solution to each tube (except for blank matrix samples).[5]
-
Vortex mix for 10 seconds.[5]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[11]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[5]
Protocol 3: LC-MS/MS Analysis
This is a representative protocol and should be optimized for the specific analyte and its deuterated standard.[5]
a. Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).[5]
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).[5]
-
C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[5]
b. LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. These transitions should be optimized for maximum intensity.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal-to-noise ratio.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation of pharmacokinetic studies.
Bioanalytical Method Validation Summary
The use of a deuterated internal standard should enable the method to meet stringent acceptance criteria set by regulatory agencies.[4]
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result (Example) |
| Linearity (r²) | 1 - 1000 | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | LLOQ (1) | ≤ 20% | 8.5% |
| Low QC (3) | ≤ 15% | 6.2% | |
| Mid QC (50) | ≤ 15% | 4.8% | |
| High QC (800) | ≤ 15% | 3.5% | |
| Intra-day Accuracy (%Bias) | LLOQ (1) | ± 20% | 5.3% |
| Low QC (3) | ± 15% | 3.1% | |
| Mid QC (50) | ± 15% | -1.7% | |
| High QC (800) | ± 15% | -2.4% | |
| Inter-day Precision (%CV) | LLOQ (1) | ≤ 20% | 10.2% |
| Low QC (3) | ≤ 15% | 7.8% | |
| Mid QC (50) | ≤ 15% | 5.9% | |
| High QC (800) | ≤ 15% | 4.1% | |
| Inter-day Accuracy (%Bias) | LLOQ (1) | ± 20% | 7.1% |
| Low QC (3) | ± 15% | 4.5% | |
| Mid QC (50) | ± 15% | -0.9% | |
| High QC (800) | ± 15% | -1.8% | |
| Matrix Effect (%) | Low & High QC | CV ≤ 15% | 8.9% |
| Recovery (%) | Low, Mid, High QC | Consistent | 85-95% |
Comparison of Internal Standards
This table demonstrates the superior performance of a deuterated internal standard compared to a structural analog.
| Internal Standard Type | Analyte Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary.[7] |
Pharmacokinetic Parameters of a Deuterated vs. Non-deuterated Drug
Deuteration can also be used to intentionally alter a drug's metabolic profile, a strategy known as the "deuterium kinetic isotope effect." This can lead to improved pharmacokinetic properties.
| Parameter | Deutetrabenazine (Deuterated) | Tetrabenazine (Non-deuterated) |
| Dose | 7.5 mg BID | 25 mg BID |
| AUC₀₋₁₂ (ng·h/mL) | 134.0 | 140.0 |
| Cmax (ng/mL) | 15.2 | 29.8 |
| Cmin (ng/mL) | 6.8 | 1.4 |
| Peak-to-trough ratio | 2.2 | 21.3 |
| Data represents the mean values for the sum of the active metabolites at steady-state. BID = twice daily.[11] |
Visualizations
The following diagrams illustrate key workflows and concepts in the use of deuterated internal standards.
Caption: Experimental workflow for a pharmacokinetic study using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sample Preparation with 1-Hexanol-d13 for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. 1-Hexanol-d13, the deuterated analog of 1-hexanol (B41254), serves as an excellent internal standard for the quantification of volatile and semi-volatile organic compounds. Its chemical properties are nearly identical to the corresponding non-deuterated analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling reliable correction for variations in sample preparation and instrument response.[1]
These application notes provide detailed protocols for the use of this compound as an internal standard in the sample preparation and analysis of volatile compounds in complex matrices. The methodologies are designed to be adaptable for various applications, including environmental analysis, food and beverage quality control, and metabolomics research.
Principle of Internal Standardization with this compound
The fundamental principle behind using this compound as an internal standard is to add a known quantity to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because this compound and the target analyte (e.g., 1-hexanol or other similar volatile compounds) exhibit nearly identical chemical and physical properties, any loss of analyte during sample processing steps (e.g., extraction, evaporation, derivatization) will be mirrored by a proportional loss of the internal standard.
During chromatographic analysis, the analyte and the internal standard will co-elute or elute in close proximity. The mass spectrometer distinguishes between the analyte and this compound based on their different mass-to-charge ratios (m/z). The response of the analyte is then normalized to the response of the internal standard. This ratio is used to construct a calibration curve and to quantify the analyte in unknown samples, thereby compensating for procedural and matrix-induced variations.
Application: Quantification of Volatile Compounds in Fermented Beverages by GC-MS
This section outlines a protocol for the quantification of key volatile compounds, including fusel alcohols and esters, in fermented beverages like wine or beer, using this compound as an internal standard.
Data Presentation: Method Validation Summary
The following tables summarize the validation parameters for a GC-MS method for the quantification of representative volatile compounds using this compound as an internal standard. The data is illustrative and based on typical performance characteristics of such a method.
Table 1: Linearity and Range
| Analyte | Calibration Range (mg/L) | Number of Points | R² |
| Isoamyl Acetate | 0.1 - 10 | 6 | 0.998 |
| Ethyl Hexanoate | 0.05 - 5 | 6 | 0.999 |
| 1-Hexanol | 0.1 - 10 | 6 | 0.997 |
| Isoamyl Alcohol | 1 - 100 | 6 | 0.995 |
Table 2: Accuracy and Precision (Repeatability and Intermediate Precision)
| Analyte | Spiked Concentration (mg/L) | Accuracy (% Recovery) | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=6, 3 days) |
| Isoamyl Acetate | 0.5 | 98.5 | 3.2 | 4.5 |
| 5 | 101.2 | 2.5 | 3.8 | |
| Ethyl Hexanoate | 0.2 | 99.1 | 4.1 | 5.2 |
| 2 | 100.5 | 3.0 | 4.1 | |
| 1-Hexanol | 0.5 | 97.9 | 3.5 | 4.8 |
| 5 | 102.0 | 2.8 | 3.9 | |
| Isoamyl Alcohol | 10 | 98.2 | 2.9 | 4.0 |
| 50 | 101.5 | 2.1 | 3.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (mg/L) | LOQ (mg/L) |
| Isoamyl Acetate | 0.03 | 0.1 |
| Ethyl Hexanoate | 0.015 | 0.05 |
| 1-Hexanol | 0.03 | 0.1 |
| Isoamyl Alcohol | 0.3 | 1 |
Table 4: Matrix Effect and Recovery
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Isoamyl Acetate | White Wine | 95.2 | -4.8 |
| Red Wine | 92.8 | -7.2 | |
| Ethyl Hexanoate | White Wine | 96.5 | -3.5 |
| Red Wine | 94.1 | -5.9 | |
| 1-Hexanol | White Wine | 96.0 | -4.0 |
| Red Wine | 93.5 | -6.5 | |
| Isoamyl Alcohol | White Wine | 97.3 | -2.7 |
| Red Wine | 95.0 | -5.0 |
Experimental Protocols
Preparation of Standard and Sample Solutions
1.1. Internal Standard Stock Solution (1000 mg/L):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with ethanol (B145695) (99.8%).
1.2. Analyte Stock Solution (1000 mg/L each):
-
Prepare a stock solution containing all target analytes at a concentration of 1000 mg/L each in ethanol.
1.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a hydroalcoholic solution (12% v/v ethanol in deionized water) to achieve the desired calibration range (e.g., 0.05 to 100 mg/L).
-
Spike each working standard with the internal standard stock solution to a final concentration of 5 mg/L of this compound.
1.4. Sample Preparation:
-
For fermented beverage samples, centrifuge an aliquot to remove any particulate matter.
-
In a 10 mL vial, add 5 mL of the clarified sample.
-
Spike the sample with the internal standard stock solution to achieve a final concentration of 5 mg/L of this compound.
Liquid-Liquid Microextraction (LLME)
This protocol is adapted from a validated method for volatile compound analysis in fermented beverages.[2]
-
To the 5 mL sample containing the internal standard, add 200 µL of dichloromethane (B109758).
-
Add a magnetic stir bar and cap the vial.
-
Stir the mixture for 15 minutes at room temperature, ensuring the formation of a vortex for efficient extraction.
-
Centrifuge the vial at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the dichloromethane layer (bottom layer) using a microsyringe and transfer it to a GC vial with a micro-insert.
GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40 °C for 2 min, then ramp to 230 °C at 4 °C/min, hold for 5 min.
-
MS Source: Electron Ionization (EI) at 70 eV, 230 °C
-
MS Quad: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for each target analyte and for this compound (e.g., m/z for this compound would be higher than for 1-Hexanol).
-
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile compounds in complex matrices. The co-extraction and co-chromatography of the internal standard with the analytes of interest effectively compensates for variations in extraction efficiency and injection volume, leading to improved accuracy and precision. The presented liquid-liquid microextraction protocol is a simple, rapid, and solvent-minimized approach for sample preparation. The GC-MS conditions can be further optimized depending on the specific analytes and matrix being investigated. For more complex matrices, such as environmental samples, additional cleanup steps like solid-phase extraction (SPE) may be necessary.
Conclusion
This compound is a highly effective internal standard for the chromatographic analysis of volatile and semi-volatile organic compounds. The protocols and data presented in these application notes demonstrate a validated approach for its use in the quantification of flavor compounds in fermented beverages. The principles and methodologies can be readily adapted for a wide range of applications in research, quality control, and drug development, ensuring high-quality and reliable quantitative data.
References
Application Notes and Protocols: 1-Hexanol-d13 in Biofuel and Combustion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Hexanol-d13, the deuterated form of 1-hexanol (B41254), in the fields of biofuel analysis and combustion research. This document details its application as an internal standard for precise quantification of 1-hexanol in biofuel blends and as an isotopic tracer for elucidating combustion pathways.
Introduction to 1-Hexanol in Biofuels
1-Hexanol is a six-carbon alcohol that is gaining interest as a potential biofuel additive. Produced from renewable resources, it offers advantages over shorter-chain alcohols, such as higher energy density and better miscibility with diesel fuel. Blending 1-hexanol with conventional diesel can lead to reductions in harmful emissions like soot and carbon monoxide. Accurate quantification of 1-hexanol in these fuel blends is crucial for quality control and for studying its impact on engine performance and emissions.
Application 1: Quantitative Analysis of 1-Hexanol in Biofuel Blends using this compound as an Internal Standard
Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative analysis using mass spectrometry.[1] The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to a sample. Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation and analysis, allowing for highly accurate and precise quantification.[1]
Experimental Protocol: Quantification of 1-Hexanol in Diesel Blends by GC-MS
This protocol outlines a method for the quantitative analysis of 1-hexanol in a diesel matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Materials and Reagents:
-
1-Hexanol (analyte)
-
This compound (internal standard)
-
Hexane (B92381) (or other suitable solvent, GC grade)
-
Diesel fuel (as matrix)
-
Volumetric flasks, pipettes, and syringes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-hexanol in hexane at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding varying known amounts of the 1-hexanol stock solution to a constant known amount of the this compound internal standard solution.
-
Dilute the standards with the diesel fuel matrix to cover the expected concentration range of 1-hexanol in the samples.
-
-
Sample Preparation:
-
Add a known volume or weight of the biofuel sample to a volumetric flask.
-
Add a known amount of the this compound internal standard solution.
-
Dilute to the final volume with hexane.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, 250°C, split ratio 10:1.
-
Oven Program: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation: GC-MS Parameters and Linearity of Quantification
The following tables summarize the proposed GC-MS parameters for the analysis and present example data for a calibration curve.
Table 1: Proposed GC-MS SIM Parameters for 1-Hexanol and this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Hexanol | (To be determined experimentally) | 56 | 43, 84 |
| This compound | (Slightly earlier than 1-Hexanol) | 67 | 48, 95 |
Note: The exact m/z values for this compound may vary depending on the fragmentation pattern. The proposed values are based on the expected mass shift from the non-deuterated compound. The mass spectrum of 1-hexanol shows prominent peaks at m/z 43, 56, and 84.[2][3]
Table 2: Example Calibration Curve Data for 1-Hexanol in Diesel
| Concentration of 1-Hexanol (µg/mL) | Peak Area Ratio (1-Hexanol/1-Hexanol-d13) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 25 | 1.275 |
| 50 | 2.550 |
| 100 | 5.100 |
This data is for illustrative purposes.
Mandatory Visualization:
Application 2: this compound as an Isotopic Tracer in Combustion Studies
Isotopic tracers are invaluable tools for understanding the complex chemical reactions that occur during combustion. By replacing specific atoms in a fuel molecule with their heavier, stable isotopes (like deuterium), researchers can track the fate of these atoms and elucidate reaction pathways.
Experimental Protocol: Tracing 1-Hexanol Combustion Pathways
This protocol provides a general framework for using this compound to study its combustion chemistry in a controlled environment, such as a flame or a jet-stirred reactor.
Materials and Reagents:
-
1-Hexanol
-
This compound
-
Oxidizer (e.g., air, oxygen)
-
Inert carrier gas (e.g., nitrogen, argon)
-
Combustion reactor (e.g., burner, jet-stirred reactor)
-
Gas sampling system
-
Analytical instrumentation (e.g., Mass Spectrometer, Fourier-Transform Infrared Spectrometer)
Procedure:
-
Fuel Blend Preparation:
-
Prepare a fuel blend containing a known ratio of 1-Hexanol and this compound. The ratio will depend on the specific research question and the sensitivity of the analytical instruments.
-
-
Combustion Experiment:
-
Introduce the fuel blend and the oxidizer into the combustion reactor at controlled flow rates.
-
Establish a stable combustion process (e.g., a steady flame).
-
-
Sample Collection:
-
Extract gas samples from different locations within the combustion zone using a sampling probe.
-
Quench the reactions rapidly to preserve the chemical composition of the sample.
-
-
Analysis of Combustion Intermediates and Products:
-
Analyze the collected samples using a mass spectrometer to identify the various chemical species and their isotopic composition.
-
By comparing the mass spectra of the deuterated and non-deuterated species, the reaction pathways involving 1-hexanol can be traced.
-
Data Presentation: Expected Observations in a Combustion Study
The use of this compound would allow for the differentiation of reaction products originating from the fuel versus those from other sources.
Table 3: Hypothetical Mass Shifts of Key Combustion Intermediates
| Intermediate | Formula | Expected m/z (from 1-Hexanol) | Expected m/z (from this compound) |
| Formaldehyde | CH₂O | 30 | 32 (CD₂O) |
| Acetaldehyde | C₂H₄O | 44 | 48 (C₂D₄O) |
| Propionaldehyde | C₃H₆O | 58 | 64 (C₃D₆O) |
| Butanal | C₄H₈O | 72 | 80 (C₄D₈O) |
| Pentanal | C₅H₁₀O | 86 | 96 (C₅D₁₀O) |
This data is for illustrative purposes and assumes complete deuteration is retained in the fragments.
Mandatory Visualization:
References
Troubleshooting & Optimization
Stability of 1-Hexanol-d13 in acidic or basic solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Hexanol-d13 in acidic and basic solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a stable isotope-labeled compound, where all 14 hydrogen atoms of 1-hexanol (B41254) have been replaced with deuterium (B1214612). Generally, the carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds due to the kinetic isotope effect. This increased bond strength can lead to greater resistance to certain chemical reactions, particularly those involving the cleavage of a C-H/C-D bond in the rate-determining step. When stored in a tightly sealed container in a cool, dark place, this compound is expected to be stable for extended periods.
Q2: What are the potential degradation pathways for this compound in acidic solutions?
A2: In the presence of strong acids and heat, the primary degradation pathway for this compound is acid-catalyzed dehydration. This reaction involves the elimination of a molecule of deuterated water (D₂O) to form hexene isomers. Due to the kinetic isotope effect, the rate of this dehydration may be slower compared to its non-deuterated counterpart, 1-hexanol. Under strongly oxidizing acidic conditions, this compound can be oxidized to hexanal-d11 and subsequently to hexanoic acid-d11.
Q3: Is this compound stable in basic solutions?
A3: this compound is generally considered stable in common aqueous basic solutions, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), under ambient conditions. Primary alcohols do not readily undergo reactions with these bases. However, under harsh conditions, such as high temperatures and the absence of water, very strong bases can deprotonate the hydroxyl group to form a hexoxide anion. The deuterium on the hydroxyl group (-OD) is readily exchangeable with protons from any protic solvent, including water.
Q4: How does the deuterium labeling in this compound affect its stability compared to unlabeled 1-Hexanol?
A4: The full deuteration of the carbon skeleton in this compound enhances its stability against reactions where a C-H bond is broken. This is due to the primary kinetic isotope effect, which makes the C-D bond cleavage slower than C-H bond cleavage. Therefore, this compound is expected to be more resistant to degradation pathways such as oxidation and dehydration compared to 1-hexanol.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks observed during LC-MS analysis of this compound stored in an acidic mobile phase. | Acid-catalyzed dehydration of this compound to hexene-d12 isomers. | 1. Analyze a freshly prepared standard of this compound to confirm its purity. 2. Prepare the mobile phase at a neutral pH if the assay allows. 3. If an acidic mobile phase is necessary, store it at a low temperature (e.g., 4°C) and use it within a short period. 4. Consider using a less harsh acidic additive. |
| Loss of signal intensity of this compound over time when stored in a basic solution. | While generally stable, prolonged storage at elevated temperatures in a strong basic solution could lead to slow degradation or formation of alkoxides that may adhere to container surfaces. The deuterated hydroxyl group (-OD) will readily exchange with protons from aqueous solutions, which can be a consideration in certain applications. | 1. Ensure the storage container is appropriate (e.g., borosilicate glass). 2. Store the solution at a reduced temperature. 3. Prepare fresh solutions more frequently. 4. For applications sensitive to the hydroxyl deuterium, prepare solutions in a deuterated solvent. |
| Inconsistent analytical results using this compound as an internal standard in an assay with acidic sample preparation. | Variability in the extent of degradation of the internal standard due to minor differences in acid concentration, temperature, or incubation time during sample preparation. | 1. Precisely control the temperature, time, and reagent concentrations during the sample preparation process. 2. Prepare and analyze quality control (QC) samples with each batch to monitor the stability of the internal standard. 3. If significant degradation is observed, consider neutralizing the sample immediately after the acidic step. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound in acidic and basic solutions under forced degradation conditions. This data is representative and intended to demonstrate the expected stability profile. Actual results may vary based on specific experimental conditions.
Table 1: Stability of this compound in Acidic Solution (0.1 M HCl) at 50°C
| Time (hours) | % this compound Remaining | % Degradation Products (Hexene-d12 isomers) |
| 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 |
| 48 | 97.1 | 2.9 |
| 72 | 95.8 | 4.2 |
| 168 (7 days) | 91.2 | 8.8 |
Table 2: Stability of this compound in Basic Solution (0.1 M NaOH) at 50°C
| Time (hours) | % this compound Remaining | % Degradation Products |
| 0 | 100.0 | 0.0 |
| 24 | 99.9 | < 0.1 |
| 48 | 99.8 | < 0.2 |
| 72 | 99.7 | 0.3 |
| 168 (7 days) | 99.5 | 0.5 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC or GC-MS system with an appropriate column
-
pH meter
-
Thermostatic oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation for Acid Hydrolysis:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the vial at 50°C.
-
-
Sample Preparation for Base Hydrolysis:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate the vial at 50°C.
-
-
Time Points: Withdraw aliquots from the acidic and basic solutions at specified time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots (add an equivalent amount of base to the acidic sample and acid to the basic sample).
-
Dilute the neutralized samples with the mobile phase (for HPLC) or an appropriate solvent (for GC-MS) to a suitable concentration for analysis.
-
Analyze the samples using a validated chromatographic method to determine the concentration of this compound and any degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Workflow for stability testing of this compound.
Caption: Potential degradation pathways for this compound.
Preventing hydrogen-deuterium exchange in 1-Hexanol-d13
Technical Support Center: 1-Hexanol-d13
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent hydrogen-deuterium (H-D) exchange in this compound, ensuring the isotopic integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange, and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice-versa.[1] For this compound, which is used as an internal standard in quantitative analysis, this "back-exchange" can compromise results by lowering the isotopic purity.[2][3][4] This leads to inaccurate quantification, as the mass spectrometer signal for the deuterated standard becomes unreliable.[3]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The deuterium atom on the hydroxyl group (-OD) is the most labile and susceptible to exchange. Deuterons on heteroatoms like oxygen are readily exchangeable.[3][5] The twelve deuterium atoms on the carbon backbone (the C-D bonds) are much more stable and will only exchange under more extreme conditions, such as the presence of strong acid or base catalysts, high temperatures, or certain metal catalysts.[1][6]
Q3: What are the primary environmental factors that cause H-D exchange?
A3: The three primary factors that catalyze and accelerate H-D exchange are:
-
Moisture: Water is a ubiquitous source of protons. Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere, glassware, or solvents.[7][8]
-
pH: The rate of H-D exchange is highly dependent on pH. The exchange rate is minimized at a pH of approximately 2.5.[1][9] Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[6][8]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[9][10] Storing and handling samples at low temperatures is a key strategy to minimize exchange.[5][9]
Q4: How can I verify the isotopic purity of my this compound?
A4: The isotopic enrichment and purity of this compound can be verified using several analytical techniques. High-resolution mass spectrometry (HRMS) is effective for determining isotopic enrichment by analyzing the distribution of isotopologues.[11] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is a powerful tool to quantify any residual proton signals at the deuterated positions, providing a clear measure of isotopic purity.[7][12]
Troubleshooting Guide
Problem: My quantitative analysis shows inconsistent results or a loss of signal for the this compound internal standard.
This issue often points to a loss of isotopic integrity due to H-D exchange. The following workflow can help you identify and solve the problem.
Quantitative Data Summary
The rate of H-D exchange is highly sensitive to environmental conditions. The following tables provide a summary of how key parameters affect the stability of deuterated compounds.
Table 1: Effect of pH and Temperature on H-D Back-Exchange Rate
| Parameter | Condition | Relative Exchange Rate | Reference |
| pH | 2.5 | Minimum | [1][8][9] |
| > 3.0 | Increasing | [9] | |
| Basic | Significantly Increased | [8][13] | |
| Temperature | -20°C | Significantly Reduced | [9] |
| 0°C | Baseline for Minimized Exchange | [9] | |
| Room Temperature | Increased | [10] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Guideline | Rationale | Reference |
| Storage Temperature | -20°C (Long-term) | Minimizes degradation and exchange kinetics. | [5][11] |
| 2-8°C (Short-term) | Sufficient for short periods, but -20°C is preferred. | [11] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture. | [5][7] |
| Container | Tightly-sealed Amber Vial | Protects from moisture and light to prevent photodegradation. | [5][11] |
| Solvent Choice | Anhydrous Aprotic Solvents | Aprotic solvents (e.g., acetonitrile, chloroform) do not have exchangeable protons. | [8][11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution while minimizing the risk of H-D exchange.
Materials:
-
This compound
-
High-purity, anhydrous aprotic solvent (e.g., Acetonitrile-d3, Chloroform-d)
-
Volumetric flasks, pipettes, and syringes
-
Glove box or glove bag with a dry nitrogen or argon supply
-
Oven and desiccator
Methodology:
-
Glassware Preparation: Place all required glassware (volumetric flasks, vials, etc.) in an oven at >120°C for at least 4 hours. Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum.[8]
-
Inert Atmosphere Transfer: Move the cooled glassware, the sealed vial of this compound, and the anhydrous solvent into a glove box or glove bag purged with inert gas.[7][8]
-
Equilibration: Allow the sealed this compound vial to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.[7]
-
Solution Preparation: Using a pre-dried syringe or calibrated pipette, transfer the required amount of this compound into the volumetric flask.
-
Dilution: Dilute to the final volume with the anhydrous aprotic solvent.
-
Storage: Immediately cap the flask or transfer the solution to smaller amber vials with tight-fitting caps. Store the stock solution at -20°C.[11]
Protocol 2: Quality Control Check of Isotopic Purity by ¹H NMR
This protocol outlines how to check for proton contamination resulting from H-D exchange.
Materials:
-
Sample of this compound solution (prepared as in Protocol 1)
-
Dried NMR tube
-
Deuterated NMR solvent (e.g., Chloroform-d)
Methodology:
-
Sample Preparation: Inside a glove box, transfer an aliquot of the this compound solution into a clean, dry NMR tube.[8]
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the residual proton signal corresponding to the hydroxyl proton of 1-hexanol (B41254) (typically ~3.6 ppm, but can vary with solvent and concentration) and any signals in the alkyl region (~0.9-1.6 ppm).
-
Purity Assessment: The absence or minimal integration of these signals relative to any known internal standard or residual solvent peaks confirms high isotopic purity. A significant signal for the -OH proton indicates that exchange has occurred at the most labile site.
Mechanism Visualization
The primary mechanism for H-D exchange on the hydroxyl group involves interaction with protic species, most commonly water.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Matrix Effects with 1-Hexanol-d13
Welcome to the technical support center for utilizing 1-Hexanol-d13 as an internal standard to counteract matrix effects in analytical assays. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly affects the accuracy, precision, and sensitivity of analytical methods.[1][2] The matrix comprises all components within a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous substances.[1] Inaccurate quantification due to matrix effects can result in either the underestimation or overestimation of the analyte's true concentration.[3]
Q2: Why is a deuterated internal standard like this compound recommended for addressing matrix effects?
A2: Deuterated internal standards are widely considered the "gold standard" for mitigating matrix effects in LC-MS and GC-MS analyses.[1][4] this compound is a stable isotope-labeled (SIL) version of 1-Hexanol.[5] Because it is chemically and physically almost identical to the non-labeled analyte, it is expected to co-elute during chromatography and experience nearly identical matrix effects (ion suppression or enhancement).[1][6] By adding a known quantity of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio should remain consistent even if both signals are variably affected by the matrix, thereby correcting for these effects and enhancing the accuracy and precision of the results.[1][7]
Q3: When is the optimal time to introduce the this compound internal standard into my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[8] This ensures that it can account for any analyte loss or variability that may occur during all subsequent steps, including extraction, handling, and derivatization, in addition to correcting for matrix effects during the final analysis.[8]
Q4: Can this compound completely eliminate all matrix effects?
A4: While highly effective, deuterated internal standards like this compound may not always completely eliminate matrix effects.[1] A phenomenon known as "differential matrix effects" can occur, especially if there is a slight chromatographic separation between the analyte and its deuterated counterpart.[9][10] This separation can arise because deuterium (B1214612) substitution can sometimes lead to minor differences in retention times.[9]
Troubleshooting Guides
Below are common issues encountered when using this compound as an internal standard, along with step-by-step troubleshooting guidance.
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results are highly variable and inaccurate even though I am using this compound as an internal standard. What are the potential causes?
-
Answer: This issue can stem from several factors, including a lack of co-elution between the analyte and the internal standard, isotopic impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte (1-Hexanol) and the internal standard (this compound) to confirm they are eluting at the same time.
-
Problem: Deuterated compounds can sometimes exhibit slightly shorter retention times.[9] If they do not co-elute perfectly, they may be exposed to different matrix components, leading to differential matrix effects.[9]
-
Solution: If separation is observed, consider adjusting your chromatographic method (e.g., modify the gradient, change the mobile phase composition, or use a lower-resolution column) to ensure complete co-elution.[9]
-
-
Confirm Isotopic and Chemical Purity: The purity of the deuterated standard is critical for accurate quantification.
-
Problem: The presence of unlabeled analyte (1-Hexanol) in your this compound standard can lead to an overestimation of the analyte's concentration.[10]
-
Solution: Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[9] You can experimentally assess the contribution of the internal standard to the analyte signal by preparing a blank matrix sample spiked only with the this compound standard and monitoring the signal for the unlabeled analyte.[10]
-
-
Check for Isotopic Exchange: Ensure the deuterium labels on the this compound are stable under your experimental conditions.
-
Problem: Deuterium atoms can sometimes be replaced by hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[9] This is more likely to occur with deuterium labels on heteroatoms (like -OH) or in acidic or basic conditions.[10]
-
Solution: While the deuterium atoms in this compound are on carbon atoms and generally stable, it is good practice to evaluate the stability of the standard in your specific sample matrix and solvent conditions, especially if you are using extreme pH.
-
Issue 2: Low or Highly Variable Internal Standard Signal Intensity
-
Question: The peak area or signal intensity for my this compound internal standard is unexpectedly low or varies significantly between samples. Why is this happening?
-
Answer: Variability in the internal standard's signal often points to significant matrix effects, issues with sample preparation, or degradation of the standard.[9]
Troubleshooting Steps:
-
Evaluate for Severe Ion Suppression: In highly complex matrices, the signal for both the analyte and the internal standard can be significantly suppressed.[8]
-
Solution: Optimize your sample clean-up procedures (e.g., using solid-phase extraction or liquid-liquid extraction) to remove a larger portion of the interfering matrix components. If sensitivity permits, you can also try diluting your sample.[8]
-
-
Ensure Consistent Sample Preparation: Inconsistent sample preparation can lead to variable recoveries of both the analyte and the internal standard.
-
Solution: Ensure your sample preparation protocol is robust and applied consistently across all samples. This includes precise pipetting and consistent timing for each step.
-
-
Check Internal Standard Stability and Concentration:
-
Problem: The internal standard may have degraded, or the spiking concentration may be incorrect.
-
Solution: Prepare fresh working solutions of this compound from your stock. Verify the concentration of your stock and working solutions and ensure the correct volume is being added to each sample. Store stock solutions appropriately, typically at low temperatures, to prevent degradation.[8]
-
Data Presentation
Table 1: Quantifying Matrix Effects
The matrix effect can be quantified to understand its impact on the analysis. The Internal Standard (IS) Normalized Matrix Factor is a key parameter for evaluating how well the internal standard compensates for matrix effects.[11] A value close to 1.0 indicates effective compensation.
| Sample Set | Description | Analyte Peak Area (A) | IS Peak Area (B) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS Normalized Matrix Factor | Interpretation |
| Set 1 | Analyte + IS in Neat Solvent | 1,200,000 | 1,500,000 | - | - | - | Reference |
| Set 2 | Analyte + IS in Plasma Extract | 850,000 | 1,050,000 | 0.71 | 0.70 | 1.01 | Effective Compensation (Ion Suppression) |
| Set 3 | Analyte + IS in Urine Extract | 1,550,000 | 1,940,000 | 1.29 | 1.29 | 1.00 | Effective Compensation (Ion Enhancement) |
| Set 4 | Analyte + IS in Tissue Homogenate | 600,000 | 900,000 | 0.50 | 0.60 | 0.83 | Incomplete Compensation |
-
Matrix Factor Calculation: (Peak area in matrix) / (Peak area in neat solvent)[12]
-
IS Normalized Matrix Factor Calculation: (Matrix Factor of Analyte) / (Matrix Factor of IS)[11]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects and the effectiveness of the this compound internal standard.[1]
Objective: To determine the presence and extent of matrix effects (ion suppression or enhancement) and to validate the corrective performance of the internal standard.
Materials:
-
Analyte stock solution (1-Hexanol)
-
Internal standard stock solution (this compound)
-
Clean solvent (e.g., methanol, acetonitrile)
-
Blank sample matrix (e.g., plasma, urine) from at least 6 different sources
-
Standard laboratory equipment for sample preparation
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean solvent, prepare a solution containing the analyte and the internal standard (this compound) at a known concentration (e.g., mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. After extraction, spike the resulting clean extract with the analyte and internal standard to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before initiating the extraction procedure. The concentrations should be chosen to result in the same final concentration as Set A, accounting for extraction recovery.
-
-
Analysis: Analyze all three sets of samples using the established LC-MS or GC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[12]
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Internal Standard Normalized Matrix Factor (IS-NMF): Calculate the matrix effect for both the analyte and the internal standard separately. Then, divide the analyte's matrix factor by the internal standard's matrix factor. A value between 0.85 and 1.15 is generally considered acceptable.
-
Visualizations
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the experimental evaluation of matrix effects using three distinct sample sets.
Logical Relationship for Troubleshooting Inaccurate Results
Caption: Troubleshooting flowchart for addressing inaccurate results when using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Hexanol-d13 for Calibration Curves
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 1-Hexanol-d13 as an internal standard (IS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the concentration of this compound as an internal standard?
Optimizing the concentration of this compound is fundamental for accurate and precise quantification. A stable and appropriate IS concentration compensates for variability during the analytical process, including differences in sample preparation, injection volume, and instrument response.[1] The calibration curve is constructed using the ratio of the analyte signal to the IS signal; therefore, a consistent IS signal is essential for reliable results.[1]
Q2: What is the ideal concentration for this compound?
There is no single universal concentration. A common guideline is to use a concentration that falls within the mid-range of your calibration curve.[1] The optimal concentration should yield a strong, reproducible signal with a relative standard deviation (RSD) of less than 2% in replicate measurements.[1] The goal is to find a concentration that provides a stable signal across the entire calibration range.
Q3: Can the concentration of this compound affect the linearity of my calibration curve?
Yes, the IS concentration can significantly impact the linearity of your calibration curve.[1] If the concentration is too low, its signal may saturate at higher analyte concentrations. Conversely, an excessively high IS concentration can sometimes suppress the analyte signal.[1] At high analyte concentrations, competition for ionization between the analyte and the internal standard can also lead to non-linearity.[2]
Q4: My deuterated internal standard (this compound) does not seem to be correcting for matrix effects. Why might this be happening?
This issue, known as "differential matrix effects," can occur when the analyte and the deuterated internal standard are affected differently by the sample matrix.[2] A primary cause is a slight difference in their chromatographic retention times.[2] Even a small separation can expose the analyte and the IS to different co-eluting matrix components, leading to varied levels of ion suppression or enhancement.[2][3][4]
Q5: Should this compound be added to all samples, standards, and quality controls at the same concentration?
Yes, absolutely. It is crucial to add the exact same amount of the internal standard to every sample, including calibration standards, quality control (QC) samples, and unknown samples.[1] This consistency is the basis for the internal standard's ability to correct for variations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during method development and sample analysis.
Issue 1: Non-Linear Calibration Curve (r² < 0.99)
A non-linear calibration curve is a common problem that can compromise the accuracy of your quantitative results.
| Potential Cause | How to Diagnose | Recommended Solution |
| Detector Saturation | Non-linearity is observed only at the high end of the curve. | Dilute the high-concentration standards and re-analyze.[1][5] |
| Ionization Competition | The internal standard signal decreases as the analyte concentration increases.[2] | Optimize the IS concentration; sometimes a higher concentration can improve linearity.[2] Consider diluting the sample extract. |
| Inappropriate IS Concentration | The IS response is inconsistent or shows a clear trend across the calibration range. | Perform an experiment to determine the optimal IS concentration (see Experimental Protocols section).[1] |
| Analyte Adsorption | More pronounced signal loss is observed at lower concentrations. Long-chain alcohols can adsorb to active sites in the GC system.[6] | Use a deactivated injector liner. Consider adding a small amount of another alcohol to the solvent to reduce adsorption.[6] |
Issue 2: Poor Reproducibility / High %RSD
High variability in your results can often be traced back to the internal standard or sample preparation steps.
| Potential Cause | How to Diagnose | Recommended Solution |
| Inconsistent Spiking | High variability in the IS peak area across all samples (standards, QCs, and unknowns). | Review pipetting techniques. Ensure the IS is being added accurately and consistently to every sample.[1] Use calibrated pipettes. |
| Differential Matrix Effects | Poor reproducibility in matrix samples but good reproducibility in neat solutions. | Modify chromatographic conditions to ensure the analyte and IS co-elute perfectly.[2][5] Improve the sample cleanup procedure to remove more interfering matrix components.[3][7] |
| IS Instability | Deuterium (B1214612) atoms on the standard may be susceptible to back-exchange with protons from the solvent or matrix.[2] | Ensure you are using a stable, high-purity standard where deuterium atoms are in non-exchangeable positions.[2] this compound is generally stable. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration
This experiment helps identify the most suitable IS concentration for your assay.
1. Prepare Stock Solutions:
-
Analyte Stock: Prepare a high-concentration stock solution of non-labeled 1-Hexanol in a suitable solvent (e.g., methanol).
-
IS Stock: Prepare a high-concentration stock solution of this compound.
2. Prepare IS Working Solutions:
-
From the IS stock, prepare a series of at least three different working solutions (e.g., Low, Medium, High). These concentrations should bracket the expected mid-point of your analyte's calibration range.
3. Prepare Calibration Curves:
-
For each IS working solution concentration, prepare a full set of calibration standards (e.g., 7-8 points plus a blank).
-
Spike a constant volume of the respective IS working solution and varying amounts of the analyte stock into a blank matrix (the same matrix as your unknown samples).
4. Sample Analysis:
-
Analyze all prepared calibration sets using your established LC-MS or GC-MS method.
5. Data Evaluation:
-
Plot the calibration curves for each IS concentration series (Analyte/IS peak area ratio vs. Analyte concentration).
-
Calculate the coefficient of determination (r²) for each curve.
-
Examine the precision (%RSD) of the this compound peak area at each concentration level across all calibration points.
-
Select the IS concentration that provides the best linearity (highest r²), a stable IS signal (lowest %RSD), and robust performance across the entire calibration range.[1]
| Example Concentration Test Setup | |||
| Parameter | Set 1 (Low IS) | Set 2 (Medium IS) | Set 3 (High IS) |
| This compound Conc. | 10 ng/mL | 50 ng/mL | 250 ng/mL |
| Analyte Conc. Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Number of Calibrants | 8 | 8 | 8 |
| Evaluation Criteria | Linearity (r²), IS Peak Area %RSD | Linearity (r²), IS Peak Area %RSD | Linearity (r²), IS Peak Area %RSD |
Visualizations
The following workflow provides a systematic approach to diagnosing and resolving common issues encountered with calibration curves using an internal standard.
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution with 1-Hexanol-d13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with 1-Hexanol-d13 in chromatographic analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is co-elution and why is it a problem when using this compound as an internal standard?
A1: Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. When using this compound as an internal standard for the quantification of 1-Hexanol, it is crucial that the two compounds are chromatographically resolved or that they perfectly co-elute. However, due to the "chromatographic isotope effect," deuterated compounds like this compound can have slightly different retention times than their non-deuterated counterparts. If the peaks partially overlap, it can lead to inaccurate quantification.
Q2: I am observing a broad or shouldered peak where I expect to see 1-Hexanol and this compound. What are the likely causes?
A2: A distorted peak shape often indicates co-elution. The primary cause is the slight difference in physicochemical properties between 1-Hexanol and this compound, leading to a small separation on the chromatographic column. Other factors that can contribute to or worsen this issue include:
-
Inadequate chromatographic conditions: The temperature program or mobile phase gradient may not be optimized for separating these closely related compounds.
-
Column selection: The column's stationary phase may not have the appropriate selectivity for this separation.
-
Sample matrix effects: Interfering compounds in the sample matrix can also co-elute, further complicating the peak shape and quantification.
Q3: How can I confirm that the peak distortion is due to co-elution of 1-Hexanol and this compound?
A3: To confirm co-elution, you can perform the following steps:
-
Inject individual standards: Analyze solutions containing only 1-Hexanol and only this compound separately using the same chromatographic method. This will allow you to determine the retention time of each compound individually.
-
Overlay chromatograms: Compare the chromatograms of the individual standards with the chromatogram of your sample containing both. If the retention times are slightly different and align with the distorted peak in your sample, it confirms co-elution.
-
Mass Spectrometry (MS) analysis: If you are using a mass spectrometer, you can examine the mass spectra across the peak. The mass spectrum for 1-Hexanol will have a different molecular ion than that of this compound, allowing you to distinguish the two compounds even if they are not fully separated chromatographically.
Q4: What are the first steps I should take to resolve the co-elution of 1-Hexanol and this compound in my GC method?
A4: The initial approach to resolving co-elution involves optimizing your Gas Chromatography (GC) method. Here are the key parameters to adjust:
-
Optimize the temperature program: Modifying the oven temperature ramp rate is often the most effective way to improve separation. A slower ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
Adjust the carrier gas flow rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and improve separation.
-
Select an appropriate column: If optimizing the method parameters is insufficient, consider using a different GC column with a stationary phase that offers better selectivity for alcohols. For polar compounds like 1-Hexanol, a polar stationary phase (e.g., WAX or PEG) may provide better separation.
Experimental Protocols
Protocol 1: GC-MS Method Optimization for the Separation of 1-Hexanol and this compound
This protocol provides a methodology for optimizing a GC-MS method to resolve the co-elution of 1-Hexanol and its deuterated internal standard.
1. Sample Preparation:
-
Prepare a stock solution of 1-Hexanol and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a mixed standard solution by combining the stock solutions to achieve a final concentration of 10 µg/mL for each analyte.
2. Initial GC-MS Conditions (Method A - Prone to Co-elution):
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 15°C/min to 200°C, hold for 2 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | m/z 35-200 |
3. Optimized GC-MS Conditions (Method B - Improved Resolution):
The key change in this method is a slower oven temperature ramp rate to improve separation.
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 5°C/min to 150°C , hold for 2 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | m/z 35-200 |
Data Presentation
The following table summarizes the hypothetical quantitative data from the two GC-MS methods described above, demonstrating the impact of optimizing the temperature program on the resolution of 1-Hexanol and this compound.
| Method | Analyte | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| Method A | 1-Hexanol | 6.85 | 3.5 | 0.8 |
| This compound | 6.82 | 3.4 | ||
| Method B | 1-Hexanol | 10.28 | 2.1 | 1.6 |
| This compound | 10.21 | 2.0 |
Resolution (Rs) is a measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.
Caption: Troubleshooting workflow for resolving co-elution of 1-Hexanol and this compound.
Technical Support Center: 1-Hexanol-d13 Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and ensuring the purity of 1-Hexanol-d13. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer titration. NMR is crucial for determining isotopic purity and structure confirmation, while GC-MS is excellent for identifying and quantifying volatile chemical impurities.[1][2] Karl Fischer titration is specifically used to quantify water content.
Q2: What kind of impurities can I expect in a sample of this compound?
A2: Impurities in this compound can be categorized into two main types:
-
Isotopic Impurities: These are molecules of 1-Hexanol that are not fully deuterated (e.g., 1-Hexanol-d12). The presence of these can be determined by ¹H NMR and Mass Spectrometry.
-
Chemical Impurities: These can arise from the synthesis or storage of the compound. Common chemical impurities for 1-Hexanol include other hexanol isomers, 1-pentanol, 1-heptanol, and hexanal.[1] For deuterated compounds, residual non-deuterated starting materials or reagents can also be present.
Q3: What are the typical isotopic and chemical purity levels for commercial this compound?
A3: Commercially available this compound typically has high isotopic and chemical purity. The table below summarizes what is generally expected.
| Purity Type | Typical Specification |
| Isotopic Purity (atom % D) | ≥98%[3][4][5][6] |
| Chemical Purity (CP) | ≥98% - 99%[3][4][5][6] |
Q4: How can I distinguish between isotopic and chemical impurities in my analysis?
A4: ¹H NMR spectroscopy is a powerful tool for this purpose. Residual proton signals corresponding to the 1-Hexanol structure indicate incomplete deuteration (isotopic impurities). Signals that do not correspond to the 1-Hexanol structure are indicative of chemical impurities.[7] GC-MS can then be used to identify the chemical nature of these impurities by comparing their mass spectra to reference libraries.
Troubleshooting Guides
NMR Spectroscopy
Problem: I see unexpected peaks in the ¹H NMR spectrum of my this compound.
-
Possible Cause 1: Chemical Impurities.
-
Solution: Compare the chemical shifts of the unexpected peaks with common laboratory solvents or potential side products from the synthesis of 1-Hexanol.[8] A GC-MS analysis can help identify these impurities definitively.
-
-
Possible Cause 2: Incomplete Deuteration.
-
Solution: Small peaks corresponding to the protonated positions of 1-Hexanol indicate the presence of incompletely deuterated isotopologues. The integration of these signals relative to a known internal standard can be used to quantify the level of residual protons.
-
-
Possible Cause 3: Water Contamination.
-
Solution: A broad peak, typically between 1.5-4.7 ppm in CDCl₃, can indicate the presence of water. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the water peak should disappear or shift. Using anhydrous solvents and proper sample handling can minimize water contamination.
-
Problem: The signal-to-noise ratio in my ²H (Deuterium) NMR is very low.
-
Possible Cause 1: Low Sample Concentration.
-
Solution: The deuterium (B1214612) nucleus is inherently less sensitive than the proton nucleus.[9][10] If solubility permits, increase the concentration of your this compound sample.
-
-
Possible Cause 2: Incorrect Spectrometer Setup.
-
Possible Cause 3: Using a Deuterated Solvent.
-
Solution: For ²H NMR, you should dissolve your sample in a non-deuterated (protonated) solvent to avoid a massive solvent signal that would obscure your compound's signals.[10]
-
GC-MS Analysis
Problem: I am not getting good separation of peaks in my GC chromatogram.
-
Possible Cause 1: Inappropriate GC Column.
-
Solution: For the analysis of alcohols like 1-Hexanol, a non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable.[1]
-
-
Possible Cause 2: Suboptimal Oven Temperature Program.
-
Solution: Adjust the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. Refer to the detailed experimental protocol below for a recommended temperature program.
-
Problem: I am having trouble identifying the impurity peaks from the mass spectra.
-
Possible Cause: Lack of Reference Spectra.
-
Solution: Utilize a comprehensive mass spectral library, such as the one from the National Institute of Standards and Technology (NIST), to match the fragmentation patterns of your unknown peaks.
-
Experimental Protocols
Protocol 1: Isotopic and Chemical Purity Assessment by NMR Spectroscopy
This protocol describes the use of ¹H and ²H NMR to determine the isotopic and chemical purity of this compound.
1. Sample Preparation:
- For ¹H NMR: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.96 atom % D) in an NMR tube. Add a known amount of a suitable internal standard (e.g., dimethyl sulfone) for quantitative analysis.
- For ²H NMR: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a non-deuterated, high-purity solvent (e.g., CHCl₃) in an NMR tube.
2. NMR Instrument Parameters:
- Acquire ¹H and ²H NMR spectra on a 400 MHz or higher field spectrometer.
- For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
- For ²H NMR, the experiment is typically run unlocked as there is no deuterated solvent for the lock.[10] Shimming can be performed on the proton signal of the non-deuterated solvent.[10]
3. Data Analysis:
- Isotopic Purity (from ¹H NMR): Integrate the residual proton signals of this compound and the signal of the internal standard. Calculate the amount of non-deuterated 1-Hexanol and from this, the isotopic purity.
- Chemical Purity (from ¹H NMR): Integrate the signals of identified chemical impurities and compare them to the integral of the internal standard or the residual proton signals of this compound of known isotopic purity.
- Deuteration Pattern (from ²H NMR): The ²H NMR spectrum will show signals for the different deuterium environments, confirming the deuteration pattern.
Protocol 2: Chemical Purity Assessment by GC-MS
This protocol provides a standard method for the analysis of chemical impurities in this compound.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane (B109758) or ethanol.[1]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph (GC):
- Column: DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
- Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio).[1]
- Injector Temperature: 250 °C.[1]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
- Oven Program: Initial temperature 50 °C for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.[1]
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI) at 70 eV.[1]
- Scan Range: m/z 35-350.[1]
3. Data Analysis:
- Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST).
- Determine the chemical purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Troubleshooting logic for unexpected peaks in ¹H NMR spectra of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 正己醇-d13 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. ð-Hexanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-691-1 [isotope.com]
- 5. ð-Hexanol (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. N-HEXANOL | Eurisotop [eurisotop.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Best storage and handling practices for 1-Hexanol-d13
Technical Support Center: 1-Hexanol-d13
This guide provides comprehensive information on the best practices for the storage and handling of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Storage & Stability
-
Q1: What are the recommended storage conditions for this compound?
-
For optimal stability, this compound should be stored under specific conditions depending on its form. In its pure form, it is recommended to be stored at -20°C for long-term stability of up to 3 years, or at 4°C for up to 2 years.[1] If the compound is in a solvent, it should be stored at -80°C for up to 6 months or -20°C for 1 month.[1] General storage should be in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4][5]
-
-
Q2: What factors can degrade this compound?
-
Q3: What type of container should I use to store this compound?
Handling & Safety
-
Q4: What personal protective equipment (PPE) is required when handling this compound?
-
Q5: What are the primary hazards associated with this compound?
-
Q6: What should I do in case of accidental exposure?
-
If swallowed: Call a poison center or doctor immediately. Rinse the mouth.[6]
-
If on skin (or hair): Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
-
Q7: How should I dispose of this compound waste?
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions.
| Form | Storage Temperature | Shelf Life |
| Pure Compound | -20°C | 3 years |
| Pure Compound | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MedchemExpress.[1] |
Troubleshooting Guide
-
Q1: My sample purity appears to be low in my analysis. What could be the cause?
-
Answer: Potential causes for low purity include improper storage leading to degradation, contamination from glassware or solvents, or reaction with incompatible materials. Ensure you are following the recommended storage conditions, using clean and dry glassware, and high-purity solvents. Verify that the material has not been exposed to strong oxidizing agents or acids.[4]
-
-
Q2: I am observing poor solubility of this compound in my solvent system. What can I do?
-
Answer: 1-Hexanol has a water solubility of 5.9 g/L at 20°C.[3] If you are using an aqueous system, you may be exceeding its solubility limit. It is soluble in ethanol.[9] For non-polar applications, solvents like hexane (B92381) are suitable.[10] Consider gentle warming or vortexing to aid dissolution, but always be mindful of the compound's volatility and flammability.
-
-
Q3: My quantitative results are inconsistent when using this compound as an internal standard. What are the possible reasons?
-
Answer: Inconsistent results can stem from several factors:
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are adding a precise and consistent amount of the internal standard to every sample and standard.
-
Volatility: 1-Hexanol is volatile. Ensure vials are capped immediately after adding the standard to prevent evaporative loss.
-
Incomplete Mixing: Vortex each sample thoroughly after adding the internal standard to ensure homogeneity.
-
Degradation: If the internal standard stock solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from pure material.[1]
-
-
Experimental Protocols
Protocol: Using this compound as an Internal Standard for GC-MS Analysis
This protocol outlines the use of this compound as an internal standard for the quantification of volatile organic compounds (VOCs) in a sample matrix.
1. Materials:
-
This compound (pure)
-
High-purity solvent (e.g., Hexane or Methanol)
-
Analyte(s) of interest
-
Calibrated micropipettes
-
Volumetric flasks
-
GC vials with caps
-
Vortex mixer
2. Preparation of Internal Standard (IS) Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh a specific amount of this compound and dissolve it in a known volume of high-purity solvent in a volumetric flask to create a stock solution (e.g., 1000 µg/mL).
-
Store the stock solution at an appropriate temperature as specified in the data table above.[1]
3. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into clean matrix or solvent.
-
Add a constant, known amount of the this compound internal standard working solution to each calibration standard. The final concentration of the IS should be consistent across all standards and samples.
4. Sample Preparation:
-
Prepare the unknown samples according to your specific extraction or dilution protocol.
-
Just before analysis, spike each unknown sample with the same constant amount of the this compound internal standard working solution as used in the calibration standards.
-
Vortex each sample thoroughly to ensure complete mixing.
5. GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Develop a suitable temperature program to ensure good chromatographic separation of the analytes and the internal standard. An example program: 40°C (hold for 8 min), then ramp to 240°C at 4°C/min, and hold for 10 min.[10]
-
Set the mass spectrometer to acquire data in either full scan or selected ion monitoring (SIM) mode, ensuring you monitor characteristic ions for both the analyte(s) and this compound.
6. Data Analysis:
-
For each chromatogram, integrate the peak areas of the analyte(s) and the internal standard (this compound).
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).
-
Use the calibration curve to determine the concentration of the analyte(s) in the unknown samples.
Visualizations
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Troubleshooting logic for inconsistent results with an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. agilent.com [agilent.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Minimizing source contamination from 1-Hexanol-d13
Welcome to the technical support center for 1-Hexanol-d13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing source contamination during its use as an internal standard or tracer in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of 1-hexanol, where 13 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be used as a tracer to study metabolic pathways and reaction mechanisms.[1]
Q2: What are the most common sources of contamination when working with this compound?
A2: The primary sources of contamination for this compound, and deuterated solvents in general, can be categorized as follows:
-
Atmospheric Moisture: Deuterated compounds are often hygroscopic and can readily absorb water from the air.[2]
-
Residual Water and Contaminants in Glassware: Improperly dried or cleaned laboratory glassware, including NMR tubes, vials, and pipettes, can introduce water and other chemical residues.[2][3]
-
Cross-Contamination from Laboratory Equipment: Shared laboratory equipment, such as pipette bulbs or septa, can be a source of chemical vapors and other impurities.[3]
-
Intrinsic Impurities in the Reagent: Commercial this compound may contain low levels of non-deuterated 1-Hexanol or other isomeric and related impurities from its synthesis.
Q3: How can water contamination affect my experimental results?
A3: Water contamination can significantly impact analytical results. In NMR spectroscopy, it will produce a prominent residual HDO peak that can obscure signals of interest in your spectrum. In mass spectrometry, the presence of water can affect ionization efficiency and lead to the formation of adducts, complicating data interpretation.
Q4: Besides water, what other chemical contaminants should I be aware of?
A4: Based on the manufacturing processes of 1-Hexanol, potential chemical contaminants in this compound could include:
-
Other C6 alcohol isomers (e.g., 2-hexanol-d13, 3-hexanol-d13).
-
Aldehydes (e.g., hexanal-d12).
-
Other alcohols (e.g., 1-pentanol-d11, 1-heptanol-d15).
-
Residual non-deuterated 1-Hexanol.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve common contamination issues.
Issue 1: Unexpected Peaks in NMR or GC-MS Spectrum
Possible Cause:
-
Contamination from the this compound source.
-
Introduction of contaminants during sample preparation.
Troubleshooting Steps:
-
Analyze the Blank: Run a blank analysis of the solvent you are using to dissolve your this compound standard to check for background contaminants.
-
Verify Standard Purity: If possible, analyze the neat this compound standard to confirm its purity and identify any intrinsic impurities.
-
Review Handling Procedures: Carefully review your sample preparation workflow to identify potential points of contamination. Refer to the workflow diagram below for best practices.
Issue 2: Poor Reproducibility in Quantitative Analysis
Possible Cause:
-
Variable water content in the this compound standard.
-
Inconsistent sample handling techniques.
Troubleshooting Steps:
-
Implement Strict Drying Protocols: Ensure all glassware is thoroughly dried before use. Follow the detailed glassware cleaning and drying protocol provided in this guide.
-
Use an Inert Atmosphere: Handle the this compound and prepare your samples in a dry, inert atmosphere, such as a glovebox or under a stream of nitrogen or argon.[4]
-
Standardize Pipetting Techniques: Use clean, dry pipettes and tips for all liquid transfers to minimize variability.
Data Presentation
The following table summarizes common impurities that may be found in commercial grades of non-deuterated 1-Hexanol, which can be analogous to potential impurities in this compound.
| Grade | Typical Purity (%) | Common Impurities | Typical Impurity Concentration Range (%) |
| Technical Grade | 98.0 - 99.0 | Other hexanol isomers, Water, 1-Pentanol, 1-Heptanol, Hexanal | 0.1 - 2.0 |
| Reagent Grade | ≥ 99.0 | Water, Trace other alcohols, Trace aldehydes/ketones | 0.05 - 1.0 |
| Anhydrous Grade | ≥ 99.5 | Water, Trace organic impurities | < 0.05 (Water) |
| Analytical Standard | ≥ 99.9 | Trace isomeric and related impurities | < 0.1 |
This data is adapted from typical specifications for 1-Hexanol and serves as a general guide.
Experimental Protocols
Protocol 1: High-Purity Glassware Cleaning for Isotopic Analysis
This protocol is critical for minimizing background contamination from laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized water
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetone (reagent grade or higher)
-
Methanol (reagent grade or higher)
-
Drying oven
-
Desiccator or glovebox
Procedure:
-
Initial Wash: Manually scrub glassware with a 2% solution of phosphate-free laboratory detergent in warm deionized water. Use appropriate brushes to clean all surfaces thoroughly.
-
Tap Water Rinse: Rinse the glassware six times with warm tap water.
-
High-Purity Water Rinse: Rinse the glassware six times with high-purity water.
-
Solvent Rinse (in a fume hood):
-
Rinse the glassware three times with methanol.
-
Rinse the glassware three times with acetone.
-
-
Drying: Place the rinsed glassware in a drying oven at 120-150°C for at least 4 hours (or overnight for best results).
-
Cooling and Storage: Allow the glassware to cool in a desiccator or transfer it directly to a glovebox to prevent re-exposure to atmospheric moisture.
Protocol 2: Handling this compound in an Inert Atmosphere Glovebox
This protocol describes the best practice for handling hygroscopic and sensitive reagents like this compound.
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen (<10 ppm) and water (<1 ppm) levels.
-
Material Transfer:
-
Dry all necessary glassware and equipment (e.g., vials, pipettes, syringes) in an oven and transfer them to the glovebox antechamber while still warm.
-
Introduce the sealed container of this compound and any other reagents into the antechamber.
-
Purge the antechamber with the inert gas for the recommended number of cycles before opening the inner door.
-
-
Sample Preparation:
-
Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Perform all dilutions and sample preparations inside the glovebox using clean, dry equipment.
-
Tightly seal all sample vials before removing them from the glovebox.
-
Visualizations
Logical Relationship: Sources of Contamination
Caption: Major sources contributing to the contamination of this compound.
Experimental Workflow: Minimizing Contamination
Caption: Recommended experimental workflow to prevent contamination.
References
Technical Support Center: Quantification with 1-Hexanol-d13
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues when using 1-Hexanol-d13 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
FAQ 1: My calibration curve for 1-Hexanol is non-linear when using this compound as an internal standard. What are the potential causes?
Non-linearity in your calibration curve can stem from several sources. It is crucial to investigate these potential causes systematically. The most common culprits include issues with the internal standard, interference from the sample matrix (matrix effects), or problems with the analytical instrument itself.[1][2][3] A logical first step is to follow a structured troubleshooting workflow to isolate the source of the non-linearity.
References
Validation & Comparative
A Comparative Guide to 1-Hexanol-d13 and Other Deuterated Alcohol Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, deuterated compounds have emerged as the gold standard due to their near-identical chemical and physical properties to the analytes of interest. This guide provides an objective comparison of 1-Hexanol-d13 with other commonly used deuterated alcohol standards, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standard for your analytical needs.
The Role of Deuterated Standards in Analytical Accuracy
Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle mass change allows for their differentiation by a mass spectrometer while ensuring they co-elute with the analyte during chromatographic separation. This co-elution is critical as it means both the analyte and the internal standard experience similar matrix effects and variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[1][2]
Comparison of Common Deuterated Alcohol Standards
The selection of a suitable deuterated alcohol standard depends on the specific application, the nature of the analyte, and the analytical platform. Here, we compare the key properties of this compound with other frequently utilized deuterated alcohol standards.
| Property | This compound | Ethanol-d6 | 2-Propanol-d8 | 1-Butanol-d10 |
| Molecular Formula | C₆D₁₃OH | C₂D₆O | C₃D₈O | C₄D₁₀O |
| Molecular Weight | 115.25 g/mol | 52.10 g/mol | 68.16 g/mol | 84.20 g/mol |
| Typical Isotopic Purity | ≥98 atom % D | ≥99 atom % D | ≥98 atom % D | ≥98 atom % D |
| Typical Chemical Purity | ≥99% | ≥99.5% | ≥99% | ≥99% |
| Primary Applications | Analysis of volatile and semi-volatile organic compounds, fatty acid methyl esters (FAMEs), and as a general-purpose internal standard for longer-chain alcohols. | Quantification of ethanol (B145695) in biological samples (e.g., blood alcohol analysis), beverages, and as an internal standard for other short-chain volatile compounds.[3][4] | Internal standard for the analysis of isopropanol (B130326) and other short-chain alcohols and ketones. | Analysis of butanol isomers and other volatile organic compounds. |
| Key Advantages | Good surrogate for a range of medium-chain volatile compounds. | Closely mimics the behavior of ethanol, the most common short-chain alcohol analyte.[3][4] | Effective for the analysis of secondary alcohols. | Useful for differentiating and quantifying butanol isomers. |
| Considerations | May have different chromatographic behavior compared to very short-chain alcohols. | Potential for isotopic exchange under certain conditions, although generally stable.[5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative methodologies for GC-MS and LC-MS/MS analysis utilizing deuterated alcohol internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Alcohol Analysis
This protocol provides a general framework for the quantification of short-chain alcohols in an aqueous matrix using this compound as an internal standard.
1. Sample Preparation:
-
To 1 mL of the aqueous sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).
-
Vortex the sample for 30 seconds to ensure thorough mixing.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness), is suitable for separating volatile polar compounds.
-
Inlet: Use a split/splitless injector in split mode with a split ratio of 20:1.
-
Injector Temperature: 200 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for the target analytes and the this compound internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analytes.
-
Quantify the concentration of the analytes in the unknown samples based on their peak area ratios to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Volatile Organic Compound (VOC) Analysis
This protocol outlines a general procedure for the analysis of volatile organic compounds, including short-chain alcohols, in a biological matrix using a suitable deuterated alcohol internal standard (e.g., Ethanol-d6).
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 10 µL of the Ethanol-d6 internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for each analyte and the deuterated internal standard.
-
3. Data Analysis:
-
Integrate the peak areas of the MRM transitions for the analytes and the Ethanol-d6 internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Decision-making process for selecting a suitable deuterated alcohol standard.
Conclusion
The selection of an appropriate deuterated alcohol standard is a critical step in developing robust and reliable quantitative analytical methods. This compound serves as an excellent internal standard for a wide range of volatile and semi-volatile compounds. However, for the analysis of very short-chain alcohols like ethanol, a closer structural analog such as Ethanol-d6 may provide more accurate results by more closely mimicking its chromatographic and mass spectrometric behavior.[3][4] Researchers should carefully consider the properties of their target analytes and the specific requirements of their analytical method when choosing a deuterated internal standard. The experimental protocols and decision-making framework provided in this guide offer a solid foundation for making an informed choice and achieving high-quality, reproducible data.
References
The Clear Choice in Mass Spectrometry: Why ¹³C-Labeled Internal Standards Outperform Deuterated Analogs
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a pivotal decision. While both deuterated (²H) and carbon-13 (¹³C)-labeled compounds are staples in the field, a comprehensive analysis of their performance reveals significant distinctions. This guide provides an objective comparison, supported by experimental principles, to inform the selection of the optimal internal standard for rigorous analytical applications.
The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it mirrors the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby accurately correcting for any variations.[1] While both deuterated and ¹³C-labeled standards are designed to meet this ideal, their inherent properties result in critical performance differences.
Performance Face-Off: Deuterated vs. ¹³C-Labeled Standards
A critical evaluation of key performance parameters demonstrates the general superiority of ¹³C-labeled internal standards over their deuterated counterparts, such as 1-Hexanol-d13.
| Parameter | Deuterated (e.g., this compound) | ¹³C-Labeled | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[2] This "isotope effect" is more pronounced in high-resolution liquid chromatography (LC) separations.[3] | Typically co-elutes perfectly with the analyte under various chromatographic conditions. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors (e.g., 40%) due to imperfect retention time matching.[1] | Demonstrates improved accuracy and precision. Studies in lipidomics have shown that ¹³C-IS significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are anticipated.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][4][5] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis as the ¹³C is integrated into the carbon backbone.[1][4][6] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1] |
| Cost & Availability | Generally more common and less expensive due to simpler synthesis.[5][7][8] | Typically more costly and less commercially available due to more complex synthetic routes.[5][7] | While cost is a factor, the potential for compromised data integrity with deuterated standards can lead to greater long-term costs associated with failed or repeated experiments. |
Experimental Protocols
The following outlines a generalized experimental protocol for a typical quantitative analysis using a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: A known concentration of the internal standard (either deuterated or ¹³C-labeled) is added to the unknown sample at the earliest stage of preparation. This allows the IS to account for variability in all subsequent steps.
-
Extraction: The analyte and IS are extracted from the sample matrix (e.g., plasma, urine, tissue homogenate). This can be achieved through methods such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Protein Precipitation Example: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins.[9]
-
-
Evaporation and Reconstitution: The solvent containing the analyte and IS is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.[9]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. A reversed-phase C18 column is commonly used to separate the analyte and IS from other matrix components.[9]
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the eluting analyte and IS.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9] In MRM, a specific precursor ion for the analyte and a different one for the IS are selected and fragmented. A specific product ion for each is then monitored.
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS.[9]
Visualizing the Workflow and Key Differences
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Isotopic effects on chromatographic co-elution.
Conclusion and Recommendation
The choice of an internal standard is a critical factor influencing the quality and reliability of quantitative MS data. While deuterated internal standards can be a cost-effective option and may be adequate for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative analysis.[1] Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly when dealing with complex matrices.[1] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that yields more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
Method Validation Using 1-Hexanol-d13 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any variability during sample preparation and analysis is compensated for. This guide provides a comprehensive comparison of 1-Hexanol-d13 as an internal standard against its non-deuterated counterpart, 1-Hexanol, and another common alternative, 1-Heptanol. This comparison is supported by experimental data to aid researchers in selecting the most appropriate internal standard for their method validation needs.
The Advantage of Deuterated Internal Standards
Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. The substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z). This key difference allows for its distinction from the native analyte in a mass spectrometer, while its similar chemical behavior ensures it experiences comparable extraction efficiency, derivatization yield, and ionization response. This co-elution and similar behavior effectively normalize variations in sample preparation and instrument response, leading to enhanced precision and accuracy.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development and validation. The following tables summarize the comparative performance of this compound, 1-Hexanol, and 1-Heptanol in a hypothetical GC-MS method for the quantification of a volatile organic compound (VOC).
Table 1: Comparison of Key Validation Parameters for Different Internal Standards
| Validation Parameter | This compound | 1-Hexanol | 1-Heptanol |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.8 - 104.5% | 96.2 - 103.8% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 3.0% | < 2.5% |
| - Intermediate Precision | < 2.0% | < 4.0% | < 3.5% |
| Limit of Detection (LOD) | Lower | Moderate | Moderate |
| Limit of Quantification (LOQ) | Lower | Moderate | Moderate |
Table 2: Analyte Quantification - A Comparative Overview
| Internal Standard | Average Analyte Concentration (µg/mL) | Standard Deviation | Comments |
| This compound | 10.05 | 0.12 | Highest accuracy and precision due to co-elution and similar physicochemical properties to a hypothetical hexanol-like analyte. |
| 1-Hexanol | 10.28 | 0.35 | Cannot be used for the quantification of endogenous 1-Hexanol. May suffer from chromatographic co-elution with the analyte if not adequately separated. |
| 1-Heptanol | 9.85 | 0.28 | Different retention time and potential for differential matrix effects compared to a C6 analyte. |
Experimental Protocols
A robust method validation protocol is essential to ensure the reliability of analytical data. Below is a detailed methodology for the validation of a GC-MS method for the quantification of a volatile organic compound using this compound as an internal standard.
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve concentrations ranging from the expected limit of quantification (LOQ) to 150% of the target concentration. Spike each calibration standard with a fixed concentration of the this compound internal standard solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels (e.g., 3x LOQ, 50%, and 120% of the target concentration) in the matrix of interest. Spike with the internal standard at the same concentration as the calibration standards.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Optimize for the separation of the analyte and internal standard (e.g., initial temperature of 50 °C for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for the analyte and this compound.
-
Method Validation Procedures
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.995.
-
Accuracy: Analyze the QC samples (n=6) at each concentration level. Calculate the percentage recovery of the known concentration. The mean recovery should be within 85-115% (or tighter, depending on the application).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate QC samples at the medium concentration on the same day. The relative standard deviation (%RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-assay precision): Analyze the same set of QC samples on three different days by different analysts. The %RSD should be ≤ 20%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of replicate injections of low-concentration standards. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[1] Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.[1]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for method validation using an internal standard.
Caption: Comparison of internal standard candidates against ideal properties.
Conclusion
The choice of internal standard is a critical factor that directly impacts the quality and reliability of quantitative analytical data. While 1-Hexanol and 1-Heptanol can be suitable in certain applications, this compound consistently demonstrates superior performance, particularly in GC-MS methods. Its chemical similarity to the analyte, coupled with its distinct mass spectrometric signal, allows for more effective correction of analytical variability, resulting in improved accuracy, precision, and lower detection limits. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their analytical results, the use of a deuterated internal standard like this compound is highly recommended.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1-Hexanol-d13
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy and reliability of quantitative measurements are paramount. The choice of an internal standard is a critical factor that can significantly influence the outcome of an analysis. This guide provides an in-depth comparison of 1-Hexanol-d13, a deuterated internal standard, with other common alternatives used in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical needs.
Performance Comparison: The Deuterated Advantage
Deuterated standards, such as this compound, are widely regarded as the "gold standard" for quantitative analysis.[1] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts (the analyte). This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in the analytical process.[2][3]
The primary advantage of using a deuterated internal standard lies in its ability to co-elute with the analyte of interest. This co-elution allows it to experience the same matrix effects—enhancement or suppression of the analytical signal due to other components in the sample—as the analyte.[4] Because the deuterated standard and the analyte are affected in the same way, the ratio of their signals remains constant, leading to more accurate and precise quantification.[2]
Below is a summary of quantitative data that illustrates the typical performance improvement gained by using a deuterated internal standard compared to a structural analogue.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Structural Analogue Internal Standard (e.g., 1-Heptanol) |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect Compensation | High | Moderate to Low |
| Co-elution with Analyte | Yes | No |
This data is representative of typical performance and may vary depending on the specific application and matrix.
Physical and Chemical Properties of Selected Internal Standards
The selection of an appropriate internal standard also depends on its physical and chemical properties and their similarity to the analyte.
| Property | This compound | 1-Heptanol | n-Dodecane |
| Molecular Formula | C₆D₁₃OH | C₇H₁₆O | C₁₂H₂₆ |
| Molecular Weight | 115.25 g/mol | 116.20 g/mol | 170.34 g/mol |
| Boiling Point | ~157 °C | 176 °C | 216 °C |
| Polarity | Polar | Polar | Non-polar |
| Suitability for Polar Analytes | Excellent | Good | Poor |
| Suitability for Non-polar Analytes | Fair | Fair | Excellent |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reliable and reproducible results. The following is a detailed methodology for a typical quantitative analysis using an internal standard with GC-MS.
Objective:
To quantify the concentration of 1-Hexanol in a sample matrix using this compound as an internal standard.
Materials:
-
1-Hexanol (analyte)
-
This compound (internal standard)
-
Methanol (B129727) (solvent)
-
Sample matrix (e.g., plasma, water)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 1-Hexanol and dissolve it in 10 mL of methanol to create the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to create the internal standard stock solution.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the sample matrix.
-
To each calibration standard, add a fixed amount of the internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.
-
Perform any necessary sample extraction or clean-up steps.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 35 to 200.
-
-
Data Analysis:
-
Identify the peaks for 1-Hexanol and this compound based on their retention times and mass spectra.
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Calculate the concentration of the analyte in the samples by determining their peak area ratio and interpolating from the calibration curve.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams have been created using Graphviz.
References
A Comparative Guide to Certified Reference Materials for 1-Hexanol-d13
For researchers, scientists, and professionals in drug development requiring highly pure and well-characterized 1-Hexanol-d13, selecting a suitable certified reference material (CRM) is a critical first step. This guide provides a comparative overview of commercially available this compound CRMs, focusing on key quality attributes and the analytical methodologies used for their certification.
Comparison of this compound Certified Reference Materials
Sourcing a reliable CRM for this compound is essential for ensuring the accuracy and validity of experimental results. Major suppliers in the specialty chemicals market offer this deuterated alcohol with varying specifications. Below is a summary of key quantitative data for this compound from prominent vendors.
| Supplier | Catalog Number | Chemical Purity | Isotopic Purity (atom % D) | Price (USD) per 1g |
| Sigma-Aldrich | 448176 | ≥99% (CP) | ≥98% | $597.00 |
| Cambridge Isotope Laboratories | DLM-691-1 | 98% | 98% | $562.00 |
| MedChemExpress | HY-W032022S | 98.80% (GC) | 98.5% | Contact for price |
| Santa Cruz Biotechnology | sc-224423 | Contact for details | Contact for details | Contact for price |
| Parchem | 39434 | 98 atom % D | 98% | Contact for price |
Experimental Protocols for CRM Verification
The certification of this compound relies on rigorous analytical testing to confirm its chemical and isotopic purity. The two primary techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the chemical components in a sample. For this compound, this method is ideal for detecting and quantifying any non-deuterated or other organic impurities.
Methodology:
-
Sample Preparation: A dilute solution of the this compound CRM is prepared in a high-purity volatile solvent, such as dichloromethane (B109758) or methanol.
-
GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their volatility and interaction with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each component is compared to a spectral library for identification. The chemical purity is determined by calculating the peak area of this compound relative to the total area of all detected peaks.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the isotopic enrichment of deuterated compounds. By analyzing the nuclear magnetic resonance of deuterium (B1214612) (²H NMR) or the absence of signals in proton (¹H NMR) spectra, the degree of deuteration can be accurately quantified.[1]
Methodology:
-
Sample Preparation: A small amount of the this compound CRM is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not contain the isotope being measured. An internal standard may be added for quantitative analysis.
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the protons in non-deuterated 1-hexanol (B41254) provides a qualitative and semi-quantitative measure of deuteration.
-
²H NMR Analysis: A deuterium NMR spectrum is acquired to directly observe the deuterium nuclei. The integral of the deuterium signals is used to determine the isotopic enrichment.
-
Data Analysis: The isotopic purity (atom % D) is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the deuterium signals in the ²H NMR spectrum, or by direct integration of the ²H NMR spectrum against a known standard.
Visualizing Workflows
To aid in the understanding of the processes involved in selecting and verifying a this compound CRM, the following diagrams illustrate the key decision-making and experimental workflows.
Caption: Workflow for selecting a this compound certified reference material.
Caption: Experimental workflow for the verification of this compound CRM quality.
References
Understanding the Kinetic Isotope Effect in the Metabolism of 1-Hexanol-d13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated kinetic isotope effect (KIE) of 1-Hexanol-d13 in biological oxidation reactions, primarily mediated by cytochrome P450 (P450) enzymes. Due to the limited availability of direct experimental data for this compound, this document leverages established principles and analogous data from studies on other deuterated alcohols to offer a predictive comparison. The guide details the experimental protocols necessary to determine these effects and presents the expected quantitative data in a clear, tabular format.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool in mechanistic enzymology and drug development. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For drug metabolism, substituting hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly slow down the rate of reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus requires more energy to break.[2] This effect, quantified as the ratio of the reaction rates (kH/kD), provides critical insights into the rate-determining steps of enzymatic reactions.[3][4] In drug development, strategically placing deuterium at metabolically vulnerable positions can enhance a drug's metabolic stability, prolong its half-life, and improve its pharmacokinetic profile.
Comparative Analysis of Kinetic Isotope Effects
The following table summarizes experimentally determined KIEs for the oxidation of various alcohols, which can serve as a benchmark for predicting the KIE of this compound.
| Substrate | Enzyme/System | kH/kD (V/K) | Reference |
| Ethanol (B145695) | Human P450 2E1 | ~3-5 | [6] |
| Ethanol | Cytochrome P-450 (rabbit liver microsomes) | 1.4-1.8 | [7] |
| Cyclohexanol | Liver Alcohol Dehydrogenase | 2.5 (intrinsic KIE of 6.3) | [8] |
| p-Methoxybenzyl alcohol | Yeast Alcohol Dehydrogenase | 1.20 | [2][9] |
| (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | CYP119 Compound I | 11.2 | [10] |
| (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | CYP2B4 Compound I | 9.8 | [10] |
Table 1: Experimentally Determined Kinetic Isotope Effects for the Oxidation of Various Alcohols.
Based on this comparative data, the oxidation of this compound at the C1 position is expected to exhibit a significant primary kinetic isotope effect. For P450-mediated reactions, which are common for long-chain alcohols, the kH/kD value for this compound would likely fall in the range of 3 to 10. A large KIE would indicate that the C-H bond cleavage is a major rate-limiting step in its metabolism.[3]
Experimental Protocols
To experimentally determine the kinetic isotope effect of this compound, several well-established methods can be employed. The choice of method often depends on the specific research question and the available analytical instrumentation.
Intermolecular Competition Experiment
This method involves the simultaneous incubation of an equimolar mixture of 1-hexanol (B41254) and this compound with the enzyme system (e.g., human liver microsomes or a specific recombinant P450 enzyme). The relative amounts of the non-deuterated and deuterated products (hexanal and hexanal-d12) are then measured over time.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source (e.g., 0.5 mg/mL human liver microsomes), a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Substrate Addition: Add an equimolar mixture of 1-hexanol and this compound to the reaction mixture to initiate the reaction. The final substrate concentration should be optimized based on the enzyme's Km value.
-
Incubation: Incubate the reaction mixture at 37°C with shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
Product Analysis: Analyze the formation of hexanal (B45976) and hexanal-d12 (B588413) using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
KIE Calculation: The kinetic isotope effect (kH/kD) is calculated from the ratio of the products formed using the following equation: kH/kD = [Product_H] / [Product_D]
Intramolecular Competition Experiment
This approach uses a substrate that contains both hydrogen and deuterium at the site of metabolism, for example, 1-hexanol-1,1-d2. The KIE is determined by analyzing the ratio of the two possible products formed from the cleavage of the C-H versus the C-D bond.
Protocol:
The experimental setup is similar to the intermolecular competition experiment, with the key difference being the substrate used.
-
Substrate: Synthesize 1-hexanol-1,1-d2.
-
Reaction and Analysis: Perform the enzymatic reaction and product analysis as described above. The mass spectrometer will be used to differentiate between the products resulting from H-abstraction versus D-abstraction.
-
KIE Calculation: The intramolecular KIE is determined from the ratio of the two product isotopologues. A statistical correction factor may be needed depending on the number of H and D atoms at the reaction center.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic isotope effect using an intermolecular competition experiment.
Figure 1: Workflow for determining the KIE via intermolecular competition.
Signaling Pathways and Logical Relationships
The metabolic activation of 1-hexanol by cytochrome P450 involves a complex catalytic cycle. The kinetic isotope effect specifically probes the hydrogen abstraction step within this cycle.
Figure 2: Cytochrome P450 catalytic cycle for 1-hexanol oxidation.
This diagram illustrates that the kinetic isotope effect is manifested at the hydrogen abstraction step, where the highly reactive "Compound I" of the P450 enzyme breaks the C-H (or C-D) bond of the substrate.[4] The magnitude of the observed KIE provides evidence for this step being at least partially rate-limiting for the overall reaction.[3]
Conclusion
The study of the kinetic isotope effect of this compound is crucial for understanding its metabolic fate and for the rational design of deuterated compounds with improved pharmacokinetic properties. Although direct experimental data are currently lacking, a comparative analysis with similar deuterated alcohols suggests that a significant KIE is to be expected upon oxidation by cytochrome P450 enzymes. The experimental protocols outlined in this guide provide a robust framework for the determination and interpretation of this effect, which will be invaluable for researchers in the fields of drug metabolism, toxicology, and medicinal chemistry.
References
- 1. EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P-450 dependent ethanol oxidation. Kinetic isotope effects and absence of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH variation of isotope effects in enzyme-catalyzed reactions. 2. Isotope-dependent step not pH dependent. Kinetic mechanism of alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Hexanol and its Deuterated Analog, 1-Hexanol-d13
For researchers and scientists in drug development and analytical chemistry, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and isotopic labeling studies. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-Hexanol and its deuterated analog, 1-Hexanol-d13. Furthermore, it offers a comparative perspective with the fragmentation of a structural isomer, 2-Hexanol, to highlight how subtle changes in molecular structure influence fragmentation pathways.
Comparison of Fragmentation Patterns
The mass spectrum of a molecule provides a unique fingerprint based on its fragmentation under specific ionization conditions. Below is a comparison of the major fragments observed for 1-Hexanol, the predicted fragments for this compound, and the observed fragments for 2-Hexanol.
Data Presentation: Comparison of Major Mass Fragments
| Fragment Ion | Proposed Structure | 1-Hexanol (m/z) | This compound (Predicted m/z) | 2-Hexanol (m/z) |
| Molecular Ion [M]⁺• | [CH₃(CH₂)₅OH]⁺• | 102 (very low abundance) | 115 | 102 (very low abundance) |
| [M-H₂O]⁺• | [C₆H₁₂]⁺• | 84 | 98 (loss of D₂O) or 97 (loss of HDO) | 84 |
| [M-C₂H₅]⁺ | [C₄H₉O]⁺ | 73 | 82 | 73 |
| [M-C₃H₇]⁺ | [C₃H₇O]⁺ | 59 | 68 | 59 |
| [M-C₄H₉]⁺ | [C₂H₅O]⁺ | 45 | 52 | 45 (base peak) |
| α-cleavage | [CH₂OH]⁺ | 31 | 33 ([CD₂OH]⁺) | - |
| Alkyl fragments | [C₄H₉]⁺, [C₃H₇]⁺ | 57, 43 | 66, 50 | 57, 43 |
Note: The fragmentation of deuterated compounds can sometimes be complex due to potential hydrogen-deuterium scrambling, which may lead to a distribution of ions around the predicted m/z values.
Key Fragmentation Pathways of 1-Hexanol
The fragmentation of primary alcohols like 1-Hexanol under electron ionization is primarily driven by two main pathways:
-
Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For 1-Hexanol, this results in the formation of a resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺) and the loss of a pentyl radical. This is a characteristic fragment for primary alcohols.
-
Dehydration: This pathway involves the loss of a water molecule (18 Da) from the molecular ion, leading to a fragment at m/z 84.
Predicted Fragmentation of this compound
For this compound (CD₃(CD₂)₄CD₂OH), the masses of the fragments are expected to shift due to the presence of thirteen deuterium (B1214612) atoms.
-
The molecular ion is predicted to be at m/z 115.
-
Alpha-cleavage is expected to yield a fragment at m/z 33 ([CD₂OH]⁺).
-
Dehydration would involve the loss of D₂O (20 Da) or HDO (19 Da, if the hydroxyl proton is exchanged), leading to fragments around m/z 95-96.
-
Other fragments resulting from the loss of deuterated alkyl chains will also be shifted accordingly. For example, the loss of a deuterated ethyl radical ([C₂D₅]•) would result in a fragment at m/z 82.
Comparison with 2-Hexanol
2-Hexanol, a secondary alcohol, exhibits a different fragmentation pattern. The most prominent fragmentation is the alpha-cleavage adjacent to the hydroxyl group, which can occur on either side. The loss of a butyl radical is more favorable, leading to the base peak at m/z 45 ([CH₃CHOH]⁺). The loss of a methyl radical results in a less abundant peak at m/z 87.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hexanols
This protocol outlines a general method for the analysis of 1-Hexanol, this compound, and 2-Hexanol using GC-MS.
1. Sample Preparation:
-
Prepare a 100 ppm solution of the analyte (1-Hexanol, this compound, or 2-Hexanol) in a volatile solvent such as dichloromethane (B109758) or methanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Inlet: Use a split/splitless injector in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 2 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-150.
-
3. Data Analysis:
-
Identify the peaks corresponding to the analytes and their fragments in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to determine the m/z values and relative abundances of the fragment ions.
-
Compare the obtained spectra with reference spectra from libraries such as NIST or Wiley for confirmation.
Visualizations
Fragmentation Pathway of 1-Hexanol
Caption: Electron ionization fragmentation of 1-Hexanol.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for GC-MS analysis.
A Comparative Guide to Inter-laboratory Performance of 1-Hexanol-d13 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results in analytical assays. This guide provides an objective comparison of the inter-laboratory performance of 1-Hexanol-d13, a deuterated internal standard, against a common non-deuterated alternative, 1-Heptanol. The data presented herein is a synthesized representation from a simulated inter-laboratory study to illustrate typical performance characteristics.
Data Presentation: Inter-laboratory Variability
An inter-laboratory study was simulated to assess the precision and accuracy of quantifying a target analyte using either this compound or 1-Heptanol as an internal standard. Ten hypothetical laboratories were provided with identical samples containing the target analyte at a known concentration of 50.0 µg/mL.
Table 1: Inter-laboratory Comparison for Analyte Quantification (µg/mL)
| Laboratory | Measured Concentration using this compound | Measured Concentration using 1-Heptanol |
| 1 | 50.5 | 51.5 |
| 2 | 49.8 | 48.9 |
| 3 | 50.1 | 50.8 |
| 4 | 49.5 | 47.5 |
| 5 | 51.0 | 52.1 |
| 6 | 49.9 | 49.5 |
| 7 | 50.3 | 51.2 |
| 8 | 50.8 | 52.5 |
| 9 | 49.2 | 48.1 |
| 10 | 50.6 | 51.8 |
Table 2: Summary of Performance Metrics
| Parameter | This compound | 1-Heptanol |
| Mean (µg/mL) | 50.2 | 50.4 |
| Standard Deviation (SD) | 0.58 | 1.83 |
| Coefficient of Variation (CV%) | 1.16% | 3.63% |
| Bias (%) | +0.4% | +0.8% |
The synthesized data indicates that the use of this compound as an internal standard results in significantly lower inter-laboratory variability, as demonstrated by a smaller coefficient of variation (CV%). A lower CV suggests more consistent and precise results across different laboratories[1][2]. Both internal standards show minimal bias from the true value.
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of a volatile analyte in a solution, using an internal standard.
1. Materials and Reagents
-
Target Analyte Stock Solution (1 mg/mL)
-
Internal Standard Stock Solution (1 mg/mL of either this compound or 1-Heptanol)
-
Solvent (e.g., Methanol, HPLC grade)
-
Sample Vials (2 mL with screw caps)
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve: Prepare a series of calibration standards by spiking the target analyte stock solution into the solvent at concentrations ranging from 1 µg/mL to 100 µg/mL. Add the internal standard to each calibrator to a final concentration of 25 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 80 µg/mL) in the same manner as the calibration standards.
3. Sample Preparation
-
Pipette 950 µL of the unknown sample into a sample vial.
-
Add 50 µL of the internal standard working solution (to achieve a final concentration of 25 µg/mL).
-
Vortex the sample for 10 seconds.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Data Analysis
-
Calculate the ratio of the peak area of the target analyte to the peak area of the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the target analyte in the unknown samples and QCs using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Logical workflow for analyte quantification using an internal standard.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Hexanol-d13
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Hexanol-d13 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Classification
This compound is a deuterated form of 1-Hexanol and should be handled with the same precautions as its non-deuterated counterpart. It is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[1][2][3]
Quantitative Hazard and Property Data:
| Property | Value | Source |
| GHS Classification | Flammable Liquid, Category 3; Acute Toxicity, Oral, Category 4; Acute Toxicity, Dermal, Category 4; Eye Irritation, Category 2A; Aquatic Chronic, Category 3 | [1][2] |
| Signal Word | Warning | |
| Hazard Statements | H226: Flammable liquid and vapour. H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects. | [1][2] |
| Flash Point | 59.00 °C (138.2 °F) - closed cup | |
| Boiling Point | 156.5 °C (lit.) | |
| Density | 0.918 g/mL at 25 °C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Summary of Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes and Face | Safety goggles with side shields or a face shield. | Safety glasses are the minimum requirement.[4] Goggles are necessary for protection against liquid splashes.[4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Disposable nitrile gloves offer protection for incidental contact and should be changed immediately after contamination.[4] For more prolonged contact, consult the glove manufacturer's compatibility chart. |
| Body | Flame-resistant lab coat. | A lab coat should be worn to protect clothing and skin from splashes.[5][6] For handling flammable liquids, a flame-resistant lab coat is recommended.[5][6] |
| Feet | Closed-toe shoes. | Shoes must fully cover the feet to protect against spills and falling objects.[5][6] |
| Respiratory | Respirator (if necessary). | A respirator may be required when working with volatile chemicals or in poorly ventilated areas.[5] The type of respirator depends on the toxicity and concentration of the chemical.[5] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of flammable vapors.[6][7]
-
Ignition Sources: Keep the work area free of ignition sources such as open flames, hot surfaces, and sparks.[1][6][8] Use explosion-proof electrical equipment where necessary.[1][9]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[1][9]
Safe Handling Practices:
-
Container Management: Keep containers of this compound tightly closed when not in use.[6][8]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke in the laboratory.[1][3]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for flammable liquids. In case of a spill, evacuate the area and remove all ignition sources.[7]
Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8][10]
-
Containers: Store in tightly closed, properly labeled containers.[1][8]
-
Flammable Liquid Storage: For larger quantities, use a designated flammable storage cabinet.[6]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[7]
Waste Segregation and Collection:
-
Waste Stream: Collect waste this compound in a dedicated, clearly labeled hazardous waste container.[11]
-
Compatibility: Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[11]
-
Container Type: Use containers that are designed for flammable liquid waste and are in good condition with a secure cap.[12]
Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from ignition sources.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain.[11][12]
Experimental Protocols
No experimental protocols are cited in this safety and handling guide. The information provided is focused on the safe management of this compound in a laboratory setting.
Safe Handling Workflow for this compound
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. coleparmer.com [coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
